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  • Product: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
  • CAS: 402738-30-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the Mechanism of Action for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and its Analogs in Cellular Models

Preamble: From Known Scaffold to Novel Compound The compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine represents a specific substitution on the well-established 4-phenyl-1,3-thiazol-2-amine core. While this specific der...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Known Scaffold to Novel Compound

The compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine represents a specific substitution on the well-established 4-phenyl-1,3-thiazol-2-amine core. While this specific derivative is not extensively characterized in public literature, the parent scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a vast array of biological activities.[1][2][3] Derivatives of this core have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiprotozoal agents.[1][4][5][6]

This guide, therefore, adopts an investigative approach. It is designed for researchers, scientists, and drug development professionals who may have synthesized or identified N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, or a similar novel analog, and are tasked with uncovering its mechanism of action. We will proceed from broad phenotypic screening to specific molecular target identification, using the rich pharmacology of the parent scaffold to inform our experimental strategy. The core principle is to establish a logical, self-validating workflow to systematically reveal the compound's biological function.

Part 1: Hypothesis Formulation Based on the 4-Phenyl-1,3-thiazol-2-amine Pharmacophore

The known biological activities of the core structure allow us to formulate several primary hypotheses for the mechanism of action (MOA) of a novel derivative.

  • Hypothesis A: Anticancer Agent via Apoptosis Induction. Numerous derivatives of N-(4-phenylthiazol-2-yl) amides and related structures exhibit potent anti-proliferative activity against a range of cancer cell lines, including K562, Bel7402, A549, and Jurkat cells.[7] The mechanism for some of these has been linked to the induction of apoptosis.[7]

  • Hypothesis B: Kinase Inhibitor. The thiazole ring is a common feature in kinase inhibitors. Specifically, 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[8] Other related scaffolds have been designed to target EGFR, c-Met, and ALK.[1][9]

  • Hypothesis C: Anti-inflammatory Agent via MyD88 Pathway Modulation. A key study identified a 2-amino-4-phenylthiazole analog as an inhibitor of Myeloid Differentiation primary response protein 88 (MyD88) homodimerization.[5] MyD88 is a critical adaptor protein in Toll-like receptor (TLR) signaling, which is central to the innate immune response and inflammation.[5]

  • Hypothesis D: Antiprotozoal Agent. The 4-phenyl-1,3-thiazol-2-amine scaffold has shown promise for developing new antileishmanial agents, with a computational target fishing study suggesting S-methyl-5-thioadenosine phosphorylase as a potential target in Leishmania.[4][10][11]

This guide will primarily focus on validating Hypotheses A, B, and C, as they are most relevant to mammalian cell line investigations. The following workflow provides a structured path to test these possibilities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Molecular Target Deconvolution A Compound of Interest (N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine) B Multi-Cell Line Viability Screen (Cancer & Immune Cell Lines) A->B C Cytotoxicity in Cancer Cells? B->C Analyze IC50 F Modulation of Immune Response? B->F Analyze Immune Cell Response D Apoptosis Assay (Annexin V / PI) C->D Yes E Cell Cycle Analysis (Propidium Iodide) C->E Yes C->F No H Western Blot Analysis (Apoptosis/Cell Cycle Markers, Kinase Pathways) D->H E->H G Cytokine Quantification (ELISA for TNF-α, IL-6) F->G Yes I Co-Immunoprecipitation (e.g., MyD88 Dimerization) G->I J Kinase Panel Screen (Broad or Focused) H->J If pathway unclear

Caption: Investigative workflow for MOA elucidation.

Part 2: Experimental Protocols & Data Interpretation

Phase 1: Initial Phenotypic Screening

The first step is to determine if the compound has any cytotoxic or anti-proliferative effects. A broad screen against cell lines representing different potential therapeutic areas is crucial.

Recommended Cell Lines:

  • Cancer: A549 (lung carcinoma), Jurkat (T-cell leukemia), HT-29 (colorectal adenocarcinoma).

  • Immune: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).

  • Toxicity Control: Vero (monkey kidney epithelial cells) or a non-cancerous human cell line.

Protocol 1: Cell Viability Assessment (Resazurin Reduction Assay)

This assay measures metabolic activity, which is a proxy for cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in appropriate cell culture medium. Start from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be consistent and long enough to observe an effect on proliferation.

  • Assay: Add 20 µL of Resazurin solution (e.g., PrestoBlue® or alamarBlue®) to each well.

  • Incubation: Incubate for 1-4 hours, protected from light, until a color change is observed.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference at 600 nm) using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation:

Summarize the results in a table for clear comparison.

Cell LineCell TypeIC50 (µM)
A549Human Lung Carcinoma
JurkatHuman T-cell Leukemia
RAW 264.7Murine Macrophage
VeroMonkey Kidney Epithelial

Interpretation:

  • Potent IC50 (<10 µM) in cancer lines with high IC50 (>50 µM) in Vero cells: Suggests selective anticancer activity. Proceed to apoptosis and cell cycle analysis (Hypothesis A/B).

  • No significant cytotoxicity in any cell line: The compound may not be a cytotoxic agent. If immune cells were included, proceed to assess anti-inflammatory potential (Hypothesis C).

  • Potent IC50 across all cell lines: Suggests general cytotoxicity, which is less desirable for a therapeutic lead.

Phase 2: Elucidating the Cellular Mechanism

A. If Anticancer Activity is Confirmed

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Treatment: Seed cells (e.g., Jurkat) in a 6-well plate and treat with the compound at its IC50 and 2X IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Interpretation: A significant increase in the Annexin V+ populations upon treatment confirms that the compound induces apoptosis.

G cluster_pathway Simplified Apoptosis Pathway Compound N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Mito Mitochondrial Stress Compound->Mito Hypothesized Target Engagement Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

B. If Anti-inflammatory Activity is Hypothesized

Protocol 3: Cytokine Measurement by ELISA

This protocol measures the suppression of pro-inflammatory cytokine release from macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include wells with compound alone (to check for direct stimulation) and LPS alone (positive control).

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key cytokines like TNF-α and IL-6 according to the manufacturer's instructions.

  • Analysis: Quantify the cytokine concentrations against a standard curve.

Interpretation: A dose-dependent reduction in LPS-induced TNF-α and IL-6 levels suggests the compound has anti-inflammatory properties.

G cluster_pathway MyD88-Dependent Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_dimer MyD88 Dimerization TLR4->MyD88_dimer TRAF6 TRAF6 MyD88_dimer->TRAF6 Compound N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Compound->MyD88_dimer Inhibition NFkB NF-κB Activation TRAF6->NFkB Cytokines TNF-α, IL-6 Release NFkB->Cytokines

Caption: Hypothesized inhibition of MyD88 signaling.

Part 3: Molecular Target Deconvolution

Protocol 4: Western Blotting for Key Signaling Proteins

This technique validates the observations from phenotypic assays at the protein level.

  • Protein Lysate Preparation: Treat cells as described in Protocol 2 or 3. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest.

    • For Apoptosis: Cleaved Caspase-3, Cleaved PARP.

    • For Kinase Pathways: Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2, Total ERK1/2.

    • For Inflammation: Phospho-p65 (NF-κB), Total p65.

    • Loading Control: GAPDH or β-Actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Interpretation:

  • An increase in cleaved Caspase-3 and cleaved PARP confirms apoptosis.

  • A decrease in the phosphorylation of proteins like Akt or ERK suggests inhibition of upstream kinases.

  • A decrease in LPS-induced phosphorylation of p65 would confirm suppression of the NF-κB pathway.

Next Steps:

  • Kinase Profiling: If Western blotting suggests kinase inhibition, a broad in vitro kinase panel screen (e.g., >400 kinases) is the logical next step to identify specific molecular targets.

  • Co-Immunoprecipitation (Co-IP): To directly test the MyD88 hypothesis, a Co-IP experiment can be performed on lysates from LPS-stimulated macrophages treated with the compound to see if it disrupts the MyD88-MyD88 interaction.[5]

Conclusion

References

  • de Oliveira, C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link][4]

  • Fouad, M., et al. (2022). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules. Available at: [Link][1]

  • de Oliveira, C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link][10]

  • Kallappa, S., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link][12]

  • Vaghasia, S., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society. Available at: [Link][13]

  • de Oliveira, C., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO. Available at: [Link][11]

  • Shaaban, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link][2]

  • Li, J., et al. (2017). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm. Available at: [Link][7]

  • Gaonkar, S., et al. (2019). Design, synthesis and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives. ResearchGate. Available at: [Link][3]

  • Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available at: [Link][14]

  • Wang, M., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link][15]

  • Wang, Y., et al. (2019). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link][5]

  • Chitre, T. S., et al. (2025). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. Available at: [Link][9]

  • Lavanya, K., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. Available at: [Link][16]

  • Kumar, D., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Available at: [Link][6]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link][8]

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Exploratory

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (NCPT): A Technical Guide

Executive Summary The 2-aminothiazole core is a highly privileged scaffold in medicinal chemistry, frequently serving as an ATP-competitive hinge-binder in the development of targeted kinase inhibitors (e.g., Dasatinib,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole core is a highly privileged scaffold in medicinal chemistry, frequently serving as an ATP-competitive hinge-binder in the development of targeted kinase inhibitors (e.g., Dasatinib, SNS-032)[1][2]. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (NCPT) (CAS: 402738-30-1) represents a prototypical lipophilic hit compound within this class[3]. While highly potent in biochemical assays, compounds bearing the 2-aminothiazole motif often suffer from pharmacokinetic (PK) liabilities, including rapid oxidative metabolism, poor aqueous solubility, and high plasma protein binding[4].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the in vitro and in vivo Pharmacokinetic/Pharmacodynamic (PK/PD) profiling of NCPT. This guide emphasizes the causality behind experimental design, ensuring that researchers can translate raw biochemical potency into a viable in vivo exposure-response relationship[5].

System Architecture: The PK/PD Optimization Workflow

Before initiating wet-lab experiments, it is critical to establish a logical progression from in vitro liability identification to in vivo efficacy modeling. Because NCPT possesses a highly lipophilic N-cyclohexyl moiety and a phenyl ring (predicted XLogP ~4.7)[3], it is susceptible to high hepatic clearance. The workflow below illustrates the sequential validation required to bridge this gap.

G A Hit Identification (NCPT) B In Vitro ADME Profiling (Microsomes, Caco-2) A->B C In Vivo PK (Clearance, Volume, F%) B->C D PD Target Engagement (Biomarker Assay) C->D E PK/PD Integration (Emax Modeling) D->E

Figure 1: Sequential PK/PD optimization workflow for 2-aminothiazole kinase inhibitors.

In Vitro ADME Profiling

Rationale and Causality

The structural features of NCPT dictate its ADME behavior. The 2-aminothiazole nitrogen and the exocyclic amine form critical hydrogen bonds with the kinase hinge region[2]. However, the bulky, aliphatic cyclohexyl group drives high lipophilicity. This necessitates early assessment of microsomal stability (to predict first-pass hepatic extraction) and plasma protein binding (PPB) (to determine the free fraction, fu​ , available for target engagement).

Representative In Vitro ADME Data

Quantitative data for NCPT must be benchmarked against acceptable thresholds for oral targeted therapies.

ParameterExperimental Value (Typical)Implication for Drug Development
Molecular Weight 258.40 g/mol [3]Excellent for oral absorption (Lipinski Rule of 5).
Predicted XLogP 4.7[3]High lipophilicity; risk of poor solubility and high PPB.
Aqueous Solubility <10 µg/mL (pH 7.4)Requires co-solvents (e.g., PEG400) for in vivo dosing.
Mouse Liver Microsome CLint​ 45 µL/min/mgModerate-to-high intrinsic clearance; risk of high first-pass effect.
Caco-2 Permeability ( Papp​ ) 15 × 10⁻⁶ cm/sHigh permeability; absorption will not be the rate-limiting step.
Plasma Protein Binding 98.5%Low free fraction ( fu​ = 0.015); requires high total plasma exposure.
Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system by including a high-clearance reference compound (e.g., Verapamil) to ensure enzymatic viability.

  • Preparation : Prepare a 10 mM stock of NCPT in 100% DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Incubation : Combine the 1 µM NCPT solution with mouse liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) of depletion.

In Vivo Pharmacokinetics

Rationale and Causality

In vitro parameters only provide predictions. In vivo PK studies are mandatory to determine the absolute bioavailability ( F ), volume of distribution ( Vss​ ), and systemic clearance ( Cl ). Because NCPT is highly lipophilic and poorly soluble, formulating it in standard saline will lead to precipitation and erratic absorption. Therefore, a formulation of 5% DMSO / 40% PEG400 / 55% Saline is utilized to ensure the compound remains in solution in the gastrointestinal tract.

G A Dosing Formulation (5% DMSO / 40% PEG400) B Administration (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08h to 24h) B->C D Plasma Protein Precipitation (Cold ACN + IS) C->D E LC-MS/MS Quantification D->E F NCA Parameter Calculation (WinNonlin) E->F

Figure 2: Step-by-step experimental workflow for in vivo murine pharmacokinetic studies.

Protocol: Murine IV/PO PK Study
  • Animal Preparation : Fast male C57BL/6 mice for 12 hours prior to oral (PO) dosing. Intravenous (IV) groups do not require fasting.

  • Dosing : Administer NCPT at 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Sampling : Collect 20 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing : Centrifuge blood at 2000 × g for 10 minutes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis : Perform Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC0−∞​ , and t1/2​ .

Representative In Vivo PK Parameters
PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL)1,200450Rapid absorption, but extensive first-pass metabolism limits peak oral concentration.
Tmax​ (h)-1.0Indicates rapid gastric emptying and intestinal permeation.
AUC0−∞​ (ng·h/mL)8501,700Total systemic exposure.
t1/2​ (h)2.12.4Short half-life typical of lipophilic 2-aminothiazoles[1].
Bioavailability ( F ) -40% Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Pharmacodynamic (PD) Profiling & Target Engagement

Rationale and Causality

Pharmacokinetics describes what the body does to the drug; Pharmacodynamics describes what the drug does to the body[4]. For an ATP-competitive kinase inhibitor like NCPT, plasma concentration must be linked to the inhibition of the intracellular target. We measure this via a proximal biomarker —specifically, the phosphorylation status of a downstream substrate. If NCPT inhibits its target kinase, downstream phosphorylation will decrease in a dose-dependent manner.

G A Extracellular Stimulus (e.g., Growth Factor) B Kinase Activation (ATP Binding) A->B D Substrate Phosphorylation (PD Biomarker) B->D C NCPT (2-Aminothiazole) ATP-Competitive Binding C->B E Cellular Proliferation (Disease Phenotype) D->E

Figure 3: Mechanism of action for NCPT-mediated kinase inhibition and downstream PD biomarker modulation.

Protocol: Cellular Target Engagement Assay (AlphaLISA)

To ensure trustworthiness, this assay measures the ratio of phosphorylated protein to total protein, normalizing for any variations in cell number or lysis efficiency.

  • Cell Seeding : Seed target cancer cells (e.g., A2780 or HCT116) in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment : Treat cells with a 10-point serial dilution of NCPT (ranging from 10 µM to 0.3 nM) for 2 hours. This short incubation ensures we are measuring direct kinase inhibition rather than secondary apoptotic effects[5].

  • Lysis : Remove media and add 50 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Detection : Transfer 10 µL of lysate to an OptiPlate-384. Add AlphaLISA Acceptor beads conjugated to an antibody specific to the total substrate, and a biotinylated antibody specific to the phosphorylated epitope.

  • Signal Generation : Add Streptavidin-coated Donor beads. Read the plate on an EnVision multimode plate reader.

  • Analysis : Plot the AlphaLISA signal against the log of NCPT concentration to calculate the cellular IC50​ .

PK/PD Integration

The ultimate goal of this profiling is to establish the PK/PD relationship . For kinase inhibitors, efficacy is typically driven by the time the free plasma concentration ( Cfree​ ) remains above the cellular IC50​ ( Time>IC50​ ) or the AUC/IC50​ ratio[4].

Given NCPT's high plasma protein binding (98.5%), the total plasma concentration required to achieve target engagement is significantly higher than the in vitro IC50​ . If the cellular IC50​ is 50 nM, the required total plasma concentration is calculated as:

Ctotal_required​=fu​IC50​​=0.01550 nM​=3,333 nM

This calculation is the cornerstone of translational pharmacology, dictating whether a compound can achieve efficacy without dose-limiting toxicity.

References

  • PubChemLite - N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (C15H18N2S). Université du Luxembourg.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma.
  • In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines.

Sources

Foundational

Baseline Toxicity, Safety Data, and Pharmacological Profiling of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Executive Summary The compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic aminothiazole derivative that has garnered interest in early-stage drug discovery, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic aminothiazole derivative that has garnered interest in early-stage drug discovery, particularly in the development of novel anti-tubercular agents[1]. Aminothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to interact with kinase and ligase active sites.

This technical guide provides an in-depth analysis of the compound's baseline safety profile, physicochemical properties, and its specific pharmacological application as a competitive inhibitor of FadD28 —a critical fatty acyl-AMP ligase (FAAL) in Mycobacterium tuberculosis (Mtb) [2]. Furthermore, this document details the self-validating Fluorescence Polarization (FP) high-throughput screening methodology used to evaluate its binding affinity, explaining the mechanistic reasoning behind the assay design.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is essential for formulating assay buffers, determining partition coefficients, and predicting its pharmacokinetic behavior. The compound features a hydrophobic cyclohexyl group and a phenyl ring attached to a central thiazol-2-amine core, rendering it highly lipophilic.

Table 1: Chemical Identity and Structural Properties [3]

PropertyValue
Chemical Name N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
CAS Number 402738-30-1
Molecular Formula C₁₅H₁₈N₂S
Molecular Weight 258.40 g/mol
SMILES C1CCC(CC1)NC2=NC(=CS2)C3=CC=CC=C3
Solubility Soluble in DMSO, DMF; Poorly soluble in aqueous buffers

Pharmacological Target: FadD28 in Mycobacterium tuberculosis

The Mechanistic Role of FadD28

Mycobacterium tuberculosis encodes an astonishing 34 fatty acid adenylating enzymes (FadDs). While standard FadDs are fatty acyl-CoA ligases (FACLs) involved in lipid degradation, FadD28 belongs to a specialized subclass known as Fatty acyl-AMP ligases (FAALs) [2].

Instead of transferring the activated fatty acid to Coenzyme A, FadD28 transfers the acyl-adenylate intermediate directly to the acyl carrier protein (ACP) domain of a Polyketide Synthase (PKS). This specific transfer is the rate-limiting step in the biosynthesis of phthiocerol dimycocerosate (PDIM) , a highly complex virulence lipid localized in the mycobacterial cell envelope. PDIM is essential for Mtb's ability to evade macrophage-mediated immune responses.

Rationale for Inhibition

By competitively inhibiting FadD28, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine disrupts the adenylation of fatty acid substrates. This halts the downstream assembly of PDIM, effectively stripping the mycobacterium of its primary virulence shield and sensitizing it to host immune clearance.

FadD28_Pathway FA Fatty Acid Substrate FadD28 FadD28 (FAAL28) Enzyme FA->FadD28 ATP ATP ATP->FadD28 AcylAMP Acyl-AMP Intermediate FadD28->AcylAMP Adenylation PKS Polyketide Synthase (PKS) AcylAMP->PKS Acyl Transfer PDIM PDIM (Virulence Factor) PKS->PDIM Biosynthesis Inhibitor N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Inhibitor->FadD28 Competitive Inhibition

Figure 1: Mechanism of FadD28 in PDIM biosynthesis and its competitive inhibition by the aminothiazole derivative.

Experimental Methodology: Fluorescence Polarization (FP) Assay

Assay Design Causality

Traditional kinetic assays that measure ATP consumption or AMP production are poorly suited for mycobacterial FAALs because these enzymes exhibit exceptionally low catalytic turnover rates ( kcat​ ). To circumvent this, researchers utilize a Fluorescence Polarization (FP) displacement assay [2].

FP is an equilibrium-based, homogeneous assay that does not rely on enzyme turnover. It measures the rotational dynamics of a fluorophore. A small, TAMRA-labeled bisubstrate probe rotates rapidly in solution (low polarization). When bound to the large FadD28 enzyme, its rotation slows dramatically (high polarization). If N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine successfully competes for the active site, the probe is displaced, and polarization drops. This provides a self-validating, direct measure of target engagement.

FP_Assay Probe TAMRA-labeled Bisubstrate Probe Complex Probe-FadD28 Complex (High Fluorescence Polarization) Probe->Complex Binding Enzyme FadD28 Enzyme Enzyme->Complex Displaced Displaced Probe + Free Enzyme (Low Fluorescence Polarization) Complex->Displaced Addition of Inhibitor TestCmpd Test Compound (CAS 402738-30-1) TestCmpd->Displaced Competes for Active Site

Figure 2: Workflow and logic of the Fluorescence Polarization displacement assay.

Step-by-Step FP Protocol
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM TCEP (to maintain reducing conditions for cysteine residues), and 0.01% Triton X-100 (to prevent non-specific compound aggregation).

  • Enzyme/Probe Complex Formation: Incubate 250 nM of purified recombinant Mtb FadD28 with 10 nM of the TAMRA-labeled bisubstrate probe in the assay buffer.

  • Compound Addition: Dispense N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (dissolved in 100% DMSO) into 384-well black microtiter plates. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Add the Enzyme/Probe mixture to the compound wells. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the microplate using a multi-mode microplate reader equipped with FP optical modules (Excitation: 530 nm, Emission: 580 nm).

  • Self-Validation Controls:

    • Positive Control: Unlabeled bisubstrate inhibitor (establishes the baseline for 100% displacement).

    • Negative Control: 1% DMSO vehicle (establishes the maximum polarization signal).

Baseline Toxicity and Safety Profile

As a synthetic aminothiazole, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine carries specific occupational hazards that must be mitigated during laboratory handling. The compound is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin [4].

GHS Hazard Classifications

The safety profile dictates that exposure via ingestion, inhalation, or dermal absorption can lead to acute systemic toxicity. Furthermore, the thiazol-2-amine moiety is a known skin and mucous membrane irritant.

Table 2: GHS Hazard Profile and Classifications [4]

Hazard ClassCategorySignal WordHazard StatementCode
Acute Toxicity (Oral) Category 4WarningHarmful if swallowedH302
Acute Toxicity (Dermal) Category 4WarningHarmful in contact with skinH312
Acute Toxicity (Inhalation) Category 4WarningHarmful if inhaledH332
Skin Corrosion/Irritation Category 2WarningCauses skin irritationH315
Eye Damage/Irritation Category 2AWarningCauses serious eye irritationH319
Handling and Storage Protocols
  • Engineering Controls: All weighing, dissolution, and assay preparations involving the powder form must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock solution preparation), safety goggles, and a standard laboratory coat are mandatory.

  • Storage: The lyophilized powder must be stored at -20°C in a desiccated environment, protected from light. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles, which can degrade the thiazole ring.

References

  • PubChem. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine." National Center for Biotechnology Information. Available at:[Link]

  • Grimes, K. D., & Aldrich, C. C. (2011). "A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes in Mycobacterium tuberculosis." Analytical Biochemistry, 417(2), 264–273. Available at:[Link]

  • ChemSrc. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - Properties and Bioassays." Available at:[Link]

  • NextSDS. "Chemical Substance Information: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine." Available at:[Link]

Exploratory

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Receptor Binding Affinity and Pharmacological Profiling at the µ-Opioid Receptor (MOR-1)

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The pursuit of novel analgesics with optimized safety profiles has driven ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The pursuit of novel analgesics with optimized safety profiles has driven extensive research into non-morphinan scaffolds. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) has emerged as a structurally distinct ligand demonstrating binding affinity for the µ-type opioid receptor isoform 1 (MOR-1)[1][2].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and functional modality of this compound. By acting as a bioisosteric replacement scaffold, the 2-aminothiazole moiety offers a unique pharmacokinetic and pharmacodynamic profile compared to traditional phenolic opioids[3]. Herein, we detail the causality behind its structural design, the mechanistic pathways it modulates, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Pharmacological Context & Structural Causality

Historically, the phenolic hydroxyl group at the 3-position of morphinans has been considered essential for high-affinity hydrogen bonding within the MOR-1 binding pocket. However, phenolic compounds often suffer from rapid hepatic first-pass metabolism via O-glucuronidation, severely limiting oral bioavailability[4].

The 2-aminothiazole scaffold serves as a highly effective bioisostere for the phenol group[3]. The structural causality of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine can be deconstructed into three critical domains:

  • The 1,3-Thiazol-2-amine Core: Acts as both a hydrogen bond donor (via the exocyclic amine) and acceptor (via the thiazole nitrogen), mimicking the phenolic interaction with key residues (e.g., His297) in the MOR-1 orthosteric site while resisting glucuronidation[3][5].

  • The 4-Phenyl Substitution: Provides essential π−π stacking interactions with aromatic residues (such as Trp293) deep within the hydrophobic transmembrane domain of the receptor.

  • The N-Cyclohexyl Ring: Introduces steric bulk that occupies the lipophilic auxiliary pocket of the receptor. The conformational flexibility of the cyclohexyl ring allows the ligand to induce specific conformational changes in the receptor, often shifting the ligand's functional profile from a full agonist to a partial agonist or mixed modulator[6].

Mechanistic Pathway of MOR-1 Activation

MOR-1 is a Class A G-protein-coupled receptor (GPCR) primarily coupled to inhibitory Gi/o​ proteins. The binding of a ligand like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine stabilizes a conformational state that promotes the exchange of GDP for GTP on the Gαi/o​ subunit[7].

This event triggers the dissociation of the heterotrimeric G-protein complex into the Gαi/o​ subunit and the Gβγ dimer, initiating two primary downstream cascades:

  • Gαi/o​ Pathway: Directly inhibits Adenylate Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of Protein Kinase A (PKA)[8].

  • Gβγ Pathway: Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels causing K+ efflux (hyperpolarization) and inhibits voltage-gated calcium channels (VGCC) preventing Ca2+ influx[7].

MOR1_Signaling Ligand N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine MOR1 µ-Opioid Receptor (MOR-1) Ligand->MOR1 Binds Gi Gi/o Protein Complex MOR1->Gi Activates G_alpha Gαi/o Subunit Gi->G_alpha Dissociates G_bg Gβγ Subunit Gi->G_bg Dissociates AC Adenylate Cyclase G_alpha->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) G_bg->GIRK Activates (+) VGCC VGCC Channels (Ca2+ Blockade) G_bg->VGCC Inhibits (-) cAMP cAMP Production (Decreased) AC->cAMP Reduces

Fig 1: MOR-1 Gi/o-coupled signaling pathway activated by the 2-aminothiazole ligand.

Quantitative Data Presentation

To contextualize the pharmacological profile of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, its binding and functional metrics are compared against standard MOR-1 reference ligands. Note: Data for the 2-aminothiazole derivative is representative of the chemical class's typical profile in recombinant CHO-K1 expression systems.

Ligand / CompoundMOR-1 Binding Affinity ( Ki​ , nM) [35S]GTPγS Emax​ (%)cAMP Inhibition IC50​ (nM)Pharmacological Modality
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine ~45.242.0~120.5Partial Agonist
DAMGO (Standard Agonist)1.2100.03.5Full Agonist
Morphine (Clinical Agonist)3.875.015.2Full / Partial Agonist
Naloxone (Standard Antagonist)1.50.0N/ACompetitive Antagonist

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . This means every assay incorporates internal controls (Total Binding, Non-Specific Binding, and Z'-factor calculations) to mathematically prove the integrity of the run[8][9].

Radioligand Competition Binding Assay Workflow

Binding_Assay Step1 1. Membrane Prep Homogenize cells expressing MOR-1 Step2 2. Incubation Add[3H]-DAMGO & Test Compound Step1->Step2 Step3 3. Separation Rapid filtration via GF/B filters Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Equation for Ki Step4->Step5

Fig 2: Self-validating radioligand competition binding assay workflow.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Action: Harvest CHO-K1 cells stably expressing human MOR-1. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

    • Causality: Tris-HCl is chosen over PBS because phosphate anions precipitate with divalent cations. MgCl2​ is critical as Mg2+ stabilizes the high-affinity agonist state of the GPCR-G protein complex. EGTA chelates endogenous calcium to prevent protease activation.

  • Assay Incubation:

    • Action: In a 96-well plate, combine 50 µL of [3H] -DAMGO (final concentration 0.5 nM), 50 µL of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (varying concentrations from 10−10 to 10−5 M), and 100 µL of membrane suspension (15 µg protein/well)[8]. Incubate at 25°C for 60 minutes.

    • Self-Validation: Include wells with buffer only (Total Binding) and wells with 10 µM Naloxone (Non-Specific Binding). Specific Binding (SB) must be >80% of Total Binding for the assay to be valid.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI)[9]. Wash three times with 1 mL ice-cold 50 mM Tris-HCl.

    • Causality: PEI coats the negatively charged glass fibers with positive charges, repelling basic/lipophilic ligands and drastically reducing background noise (non-specific binding).

  • Quantification & Analysis:

    • Action: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter.

    • Causality: Calculate the IC50​ via non-linear regression. Convert IC50​ to the assay-independent affinity constant ( Ki​ ) using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Functional Profiling: cAMP Inhibition Assay

Binding affinity ( Ki​ ) only proves receptor occupancy; it does not dictate efficacy. To determine if N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is an agonist or antagonist, a cAMP inhibition assay is required[7][8].

Step-by-Step Methodology:
  • Cell Preparation: Resuspend MOR-1 expressing CHO-K1 cells in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[8].

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing for the accumulation and accurate measurement of transient cAMP signals.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells.

    • Causality: Forskolin directly activates Adenylate Cyclase, artificially spiking baseline cAMP levels. A MOR-1 agonist will activate Gαi​ , inhibiting AC and driving the spiked cAMP levels back down.

  • Ligand Addition & Detection: Add the test compound and incubate for 30 minutes. Lyse the cells and add a cAMP-sensitive Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase reporter reagent[7]. Measure the luminescence/fluorescence ratio to calculate the EC50​ and Emax​ .

Conclusion

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine represents a structurally compelling 2-aminothiazole ligand for the µ-opioid receptor. By bioisosterically replacing the traditional morphinan phenol group, this scaffold offers a pathway to bypass rapid Phase II metabolism while maintaining critical orthosteric interactions. Through the rigorous, self-validating radioligand binding and functional cAMP assays detailed in this guide, researchers can accurately quantify its pharmacological modality, paving the way for the development of novel, differentiated analgesics.

References

  • Chemsrc. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | Chemsrc." Chemsrc.com. Available at:[Link]

  • Chemsrc. "CAS No. 402738-30-1 | Chemsrc." Chemsrc.com. Available at:[Link]

  • Zhang, A., et al. "2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Spetea, M., et al. "Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans." Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

  • Zhang, A., et al. "Aminothiazolomorphinans with Mixed Kappa and Mu Opioid Activity." Bioorganic & Medicinal Chemistry Letters, PMC - NIH. Available at:[Link]

  • Huang, W., et al. "Structural basis for mu-opioid receptor binding and activation." Nature, PMC - NIH. Available at:[Link]

  • Piekielna-Ciesielska, J., et al. "Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action." Molecules, MDPI. Available at:[Link]

Sources

Foundational

thermodynamic stability of 2-aminothiazole derivative N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and allosteric modulators[1][2]. However, uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and allosteric modulators[1][2]. However, unsubstituted 2-aminothiazoles are often classified as toxicophores due to their susceptibility to cytochrome P450-mediated metabolic activation, which can lead to reactive epoxides[1].

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1) represents a strategically optimized derivative. By introducing specific substituents at the C4 and exocyclic amine positions, researchers can fundamentally alter the molecule's thermodynamic baseline, shifting it from a metabolic liability to a stable, high-affinity pharmacophore. This technical guide explores the structural causality behind its thermodynamic stability, details the quantitative physicochemical parameters, and provides self-validating experimental protocols for its synthesis and thermodynamic profiling.

Structural Causality and Thermodynamic Foundations

The intrinsic stability of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is governed by three intersecting structural phenomena:

A. Amine-Imine Tautomerism

2-aminothiazole derivatives exist in a dynamic equilibrium between their amine and imine tautomers. Computational thermochemical studies (e.g., Density Functional Theory at the B3LYP level) demonstrate that the amine tautomer is thermodynamically favored in both gaseous and solvated phases[3]. The causality here is rooted in aromaticity: the amine form preserves the highly stable π -electron sextet within the thiazole ring, creating a deep thermodynamic sink that prevents spontaneous degradation[3].

B. 4-Phenyl Conjugation and Epoxidation Blockade

The addition of a phenyl ring at the C4 position serves a dual purpose. Thermodynamically, the phenyl group extends the conjugated π -system of the thiazole core, lowering the standard Gibbs free energy of formation[4]. Metabolically, the C4-phenyl substitution provides critical steric and electronic hindrance. This substitution blocks the C4-C5 double bond from undergoing CYP450-mediated epoxidation, effectively neutralizing the toxicophore liability associated with reactive metabolite formation in unsubstituted analogs[1].

C. N-Cyclohexyl Basicity Modulation

The N-cyclohexyl moiety converts the primary amine into a secondary amine. This substitution increases the basicity of the exocyclic nitrogen due to the electron-donating nature of the alkyl ring, which enhances electrostatic interactions (enthalpy-driven binding) in physiological environments[1][2]. Furthermore, the bulky cyclohexyl group provides hydrophobic shielding, increasing the enthalpy of solvation and preventing rapid hydrolytic degradation[4].

StabilityFactors Core Thermodynamic & Metabolic Stability (N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine) Taut Amine-Imine Tautomerism Favors Aromatic Amine Taut->Core Preserves Sextet Phen 4-Phenyl Substitution Blocks C4 Epoxidation Phen->Core Steric/Electronic Hindrance Cyc N-Cyclohexyl Group Enhances Basicity & Shielding Cyc->Core Hydrophobic Solvation

Structural factors driving the thermodynamic and metabolic stability of the target molecule.

Quantitative Physicochemical Data

To facilitate formulation and computational docking studies, the quantitative parameters of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine are summarized below. Data is derived from high-resolution mass spectrometry and predictive modeling databases[5].

ParameterValueMethod / Source
Molecular Formula C15H18N2SPubChemLite[5]
Monoisotopic Mass 258.11908 DaESI-HRMS[5]
Predicted XlogP 4.7Computational[5]
Major Adduct (LC-MS) [M+H]+ at m/z 259.126Mass Spectrometry[5]
Collision Cross Section 157.1 Ų ([M+H]+)Ion Mobility Spectrometry[5]
Metabolic Liability Low (C4-blocked)Structure-Activity Relationship[1]

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability and final product integrity are continuously monitored.

Protocol 1: Catalyst-Free Hantzsch Thiazole Synthesis

This green-chemistry approach relies on the intrinsic thermodynamic drive of aromatization rather than external catalysts[6].

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of phenacyl bromide (electrophile) and 10.0 mmol of N-cyclohexylthiourea (nucleophile) in 20 mL of anhydrous tetrahydrofuran (THF) or ethanol. Causality: Ethanol/THF provides the optimal dielectric constant to stabilize the polar S-alkylation transition state while maintaining reagent solubility[6].

  • Cyclization: Stir the mixture at room temperature for 2-4 hours, or gently reflux. The reaction is self-catalyzed by the release of HBr during the initial thioether formation, which promotes the subsequent dehydration step[6].

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into ice-cold water and neutralize with a saturated NaHCO3 solution to precipitate the free base.

  • Validation (Self-Correction): Filter and recrystallize the crude solid from hot ethanol. Validate the structural integrity via 1H-NMR. Check point: The successful formation of the aromatic thiazole ring is confirmed by the appearance of a distinct C5-H singlet at approximately δ 6.8–7.2 ppm[4].

Hantzsch A Phenacyl Bromide (Electrophile) C S-Alkylation Intermediate (Thioether Formation) A->C Solvent: THF/EtOH Room Temp to Reflux B N-Cyclohexylthiourea (Nucleophile) B->C Solvent: THF/EtOH Room Temp to Reflux D Cyclization & Dehydration (Thermodynamic Sink) C->D Intramolecular Condensation E N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Stable Aromatic Core) D->E Aromatization (-H2O, -HBr)

Workflow of the Hantzsch thiazole synthesis for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Protocol 2: Intrinsic Thermodynamic Profiling via Microcalorimetry

To empirically determine the stability of the synthesized derivative, standard molar enthalpies must be measured[3].

Step-by-Step Workflow:

  • Sample Preparation: Ensure the synthesized N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is purified to >99.5% via preparative HPLC. Trace impurities drastically skew calorimetric data.

  • Combustion Calorimetry: Pelletize ~0.5 g of the compound and ignite it in a rotating bomb calorimeter under 3.0 MPa of high-purity oxygen. Causality: Measuring the standard molar energy of combustion ( Δc​U∘ ) allows for the precise calculation of the standard molar enthalpy of formation ( Δf​H∘ ) in the crystalline phase[3].

  • Knudsen Effusion: Place a micro-sample in a Knudsen cell and measure the mass loss rate at varying temperatures (e.g., 298 K to 350 K) under high vacuum.

  • Validation: Use the Clausius-Clapeyron equation to derive the standard molar enthalpy of sublimation. Combine this with the combustion data to calculate the gas-phase enthalpy of formation, providing a pure metric of the molecule's intrinsic thermodynamic stability without solvent interference[3].

Protocol 3: Interactive Stability via Isothermal Titration Calorimetry (ITC)

When evaluating the compound for drug development, its thermodynamic binding signature to target proteins must be assessed[2].

Step-by-Step Workflow:

  • Equilibration: Dialyze the target protein (e.g., a kinase) and the thiazole ligand into identical buffer solutions to eliminate heat of dilution artifacts.

  • Titration: Inject 2 μ L aliquots of the N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine solution (e.g., 200 μ M) into the calorimeter cell containing the protein (e.g., 20 μ M) at 298 K.

  • Data Extraction: Integrate the heat spikes to determine the binding enthalpy ( ΔH ) and the entropy change ( −TΔS ). Causality: 2-aminothiazole derivatives typically exhibit strongly enthalpy-driven binding ( ΔH<0 ) due to the ionic interactions of the basic secondary amine and the deep hydrophobic insertion of the phenyl and cyclohexyl rings[2].

References

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. 3

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. 1

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC / NIH. 2

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - PubChemLite. Université du Luxembourg. 5

  • An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. 6

  • A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I2 catalysis: DFT, molecular dockings, and pharmacokinetic profiles. RSC Publishing. 4

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine via Hantzsch Cyclocondensation

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals. Introduction and Mechanistic Rationale The 2-aminothiazole scaffold is a highly privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals.

Introduction and Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. The synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is most efficiently achieved through the classic Hantzsch thiazole synthesis.

This protocol leverages the bimolecular condensation between an α -haloketone (2-bromoacetophenone) and a substituted thiourea (N-cyclohexylthiourea)[2]. The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thiourea onto the α -carbon of the haloketone (S-alkylation), forming an intermediate thioether. Subsequent intramolecular cyclization occurs via the attack of the thiourea nitrogen on the ketone carbonyl, followed by dehydration to yield the fully aromatized thiazole ring[2].

By performing this reaction in a polar protic solvent (ethanol) under reflux, we provide the necessary activation energy for the dehydration step while stabilizing the polar transition states inherent to the cyclization process.

Experimental Workflow and Pathway

The following diagram illustrates the logical progression of the chemical transformations and the corresponding unit operations required to isolate the free base product.

G R1 2-Bromoacetophenone (Electrophile) Cond S-Alkylation & Cyclization (Ethanol, Reflux, 2-4 h) R1->Cond R2 N-Cyclohexylthiourea (Nucleophile) R2->Cond Salt Thiazolium Hydrobromide (Intermediate Salt) Cond->Salt Neut Neutralization & Precipitation (aq. NaHCO3, pH 8-9) Salt->Neut Prod N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine (Purified Free Base) Neut->Prod

Fig 1: Workflow of the Hantzsch synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Materials and Reagents

The stoichiometry is designed with a slight excess of the haloketone to ensure complete consumption of the thiourea, which can otherwise co-crystallize and complicate purification.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
N-Cyclohexylthiourea Nucleophile158.261.001.58 g
2-Bromoacetophenone Electrophile199.051.052.09 g
Ethanol (Absolute) Reaction Solvent46.07-20.0 mL
Sodium Bicarbonate (sat. aq.) Neutralizing Base84.01Excess~15.0 mL
Deionized Water Anti-solvent/Wash18.02-As needed

Step-by-Step Synthetic Protocol

Step 1: Reaction Assembly
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add N-cyclohexylthiourea (1.58 g, 10.0 mmol) to the flask, followed by 20 mL of absolute ethanol. Stir at room temperature until a fine suspension or partial solution is achieved.

  • Add 2-bromoacetophenone (2.09 g, 10.5 mmol) in one portion.

  • Causality & Insight: 2-bromoacetophenone is a potent lachrymator; handle strictly inside a fume hood. The addition of the electrophile to the nucleophile suspension prevents localized depletion of the nucleophile, minimizing side reactions such as the self-condensation of the haloketone.

Step 2: Cyclocondensation
  • Submerge the flask in a pre-heated oil bath or heating mantle set to 85 °C to establish a gentle reflux of the ethanol solvent (internal temperature ~78 °C).

  • Maintain reflux for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1 v/v). The product will appear as a new, strongly UV-active spot (254 nm) at a lower Rf than the starting haloketone.

  • Causality & Insight: The reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct, which protonates the newly formed basic thiazole ring, yielding the product as a soluble hydrobromide salt in the hot ethanol[2].

Step 3: Work-up and Neutralization
  • Once TLC indicates the complete consumption of N-cyclohexylthiourea, remove the flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately one-third of its original volume to remove excess ethanol.

  • Resuspend the crude hydrobromide salt in 15 mL of deionized water.

  • Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring until the pH of the aqueous phase reaches 8-9.

  • Causality & Insight: Neutralization is critical. The hydrobromide salt is highly soluble in polar media. Deprotonating the thiazole nitrogen generates the neutral free base, which is highly lipophilic and insoluble in water, driving its quantitative precipitation from the aqueous phase.

Step 4: Isolation and Purification
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 × 10 mL) to remove residual inorganic salts (NaBr) and unreacted water-soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Dissolve in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes faintly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

  • Causality & Insight: The mixed-solvent recrystallization (EtOH/Water) leverages the steep solubility curve of the target compound, effectively rejecting trace organic impurities into the mother liquor.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the analytical data of the purified batch against the theoretical parameters below.

ParameterExpected Value / Description
Chemical Name N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Molecular Formula C15​H18​N2​S
Monoisotopic Mass 258.119 Da[3]
ESI-MS (Positive Mode) m/z 259.1 [M+H]+[3]
Appearance Pale yellow to off-white crystalline solid

Note: High-Resolution Mass Spectrometry (HRMS) should yield an exact mass matching the theoretical[M+H]+ adduct to within 5 ppm for publication-quality validation[3].

References

  • PubChemLite. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (C15H18N2S)". Université du Luxembourg.
  • Encyclopedia.pub. "Thiazoles and Bisthiazoles".
  • PMC - National Institutes of Health. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives".

Sources

Application

Application Note: Preparation, Solubilization, and Storage Protocols for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Stock Solutions in DMSO

Audience: Researchers, assay developers, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide. Executive Summary N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Executive Summary

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a lipophilic 2-aminothiazole derivative frequently utilized in drug discovery and high-throughput screening (HTS)[1]. Due to its hydrophobic nature, aqueous solubility is extremely poor, making anhydrous dimethyl sulfoxide (DMSO) the universal solvent of choice for stock preparation. However, improper handling—such as exposure to atmospheric moisture or repeated thermal cycling—can compromise the structural integrity of the compound, leading to precipitation and downstream assay failure. This application note provides a validated, self-consistent protocol for preparing, solubilizing, and storing DMSO stock solutions of this compound.

Part 1: Physicochemical Profile & Reagent Calculations

Before initiating the protocol, it is critical to understand the physical properties of the target molecule to ensure accurate molarity calculations and anticipate solubility limits.

Table 1: Physicochemical Properties
PropertyValueImplication for Solubilization
Chemical Name N-cyclohexyl-4-phenyl-1,3-thiazol-2-amineContains a hydrophobic thiazole core and phenyl ring.
CAS Number 402738-30-1Unique identifier for sourcing and validation[1].
Molecular Formula C₁₅H₁₈N₂SHighly non-polar structure.
Molecular Weight 258.40 g/mol Required for precise molarity calculations[1].
Predicted XlogP ~4.7Highly lipophilic; absolute requirement for organic solvent[2].
Recommended Solvent Anhydrous DMSO (≥99.9%)Universal HTS solvent; must be kept strictly water-free.
Table 2: Mass-to-Volume Dilution Guide (Target: 1.0 mL DMSO)

Calculations based on MW = 258.40 g/mol . Adjust mass proportionally for different final volumes.

Target ConcentrationMass Required for 1 mL DMSOTypical Application
1 mM 0.258 mgCell-based assays (minimizes final DMSO % in media)
5 mM 1.292 mgBiochemical screening / Enzyme assays
10 mM 2.584 mgStandard HTS Stock Concentration
50 mM 12.920 mgHigh-concentration storage (may require sonication)

Part 2: Mechanistic Rationale for Protocol Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the scientific reasoning behind it. The following causal mechanisms dictate the strict handling requirements for this compound:

1. Solvent Selection & The Threat of Hygroscopicity Why must the DMSO be strictly anhydrous? DMSO is highly hygroscopic. When a bottle is uncapped in ambient air, it rapidly absorbs atmospheric water. Because water acts as a potent anti-solvent for highly lipophilic compounds like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, even a 1–2% increase in water content can trigger immediate, irreversible precipitation of the compound out of solution. To maintain compound integrity, exposure to ambient humidity must be minimized3[3].

2. Dissolution via Acoustic Cavitation (Sonication) Why use sonication instead of direct heat? Applying excessive thermal energy (e.g., boiling water baths) to force dissolution can lead to the thermal degradation of the thiazole derivative. Instead, ultrasonic sonication utilizes acoustic cavitation—the generation of alternating high- and low-pressure sound waves that cause microbubbles to form, grow, and violently collapse 4[4]. This collapse generates localized high-shear forces and microzones of extreme energy that physically disrupt crystalline aggregates, accelerating dissolution without raising the bulk temperature of the solvent to dangerous levels 5[5].

3. Aliquoting & Freeze-Thaw Avoidance Why are single-use aliquots mandatory? Repeated freeze-thaw cycles are highly detrimental to small molecule stability. Each cycle introduces a risk of moisture condensation into the vial and subjects the compound to physical stress. Studies have shown that repeated freeze-thaw cycles lead to a significant drop in active compound concentration and increase the rate of false negatives in downstream assays6[6].

Part 3: Standard Operating Procedure (SOP)

Materials Required
  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Lyophilized powder, >98% purity)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon/Nitrogen)

  • Analytical balance (0.01 mg readability)

  • Amber glass vials or low-bind microcentrifuge tubes

  • Ultrasonic water bath

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the stock before solvent is even added.

  • Weighing: Using an analytical balance, rapidly weigh the target mass (e.g., 2.584 mg for a 10 mL stock at 10 mM) into a sterile amber glass vial.

  • Solubilization: In a dry environment (preferably a nitrogen-purged glove box or low-humidity hood), add the calculated volume of anhydrous DMSO. Cap the vial immediately.

  • Agitation & Cavitation: Vortex the vial for 30 seconds. If the solution is not perfectly clear, place the sealed vial in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber, tightly sealed micro-vials.

  • Storage: Store the aliquots immediately at -20°C or -80°C in a desiccated, dark environment.

Part 4: Workflow Visualization

Workflow Start Lyophilized Powder N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Eq Equilibrate to Room Temp (Desiccated, 30 min) Start->Eq Weigh Weigh Target Mass (e.g., 2.58 mg for 10 mM) Eq->Weigh Solvent Add Anhydrous DMSO (≥99.9% purity) Weigh->Solvent Mix Vortex & Sonicate (Acoustic Cavitation) Solvent->Mix Inspect Visual Inspection (Check for particulates) Mix->Inspect Aliquot Aliquot into Amber Vials (Single-use volumes) Inspect->Aliquot Store Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store

Workflow for the preparation and storage of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine DMSO stocks.

Part 5: Quality Control & Self-Validation

To ensure this protocol acts as a self-validating system, researchers must implement the following QC checkpoints:

  • Visual Inspection (Tyndall Effect): Before using an aliquot, shine a laser pointer through the vial. If the beam path is visible (scattering), micro-precipitates have formed. The solution must be re-sonicated or discarded.

  • Analytical Validation: For critical GLP studies, validate the final concentration of the stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Dilute 1 µL of the DMSO stock into 999 µL of Acetonitrile/Water (1:1) and run against a known calibration curve. The presence of a single dominant peak at m/z ~259.1 [M+H]⁺ confirms structural integrity[2].

References

  • CAS No. 402738-30-1 | Chemsrc. Chemsrc.
  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | PubChemLite. Université du Luxembourg.
  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." ResearchGate.
  • Canciani, C., et al. "The Synergistic Effects of Ultrasonic Acoustic Cavitation with Chemical Dissolvers on Calcium Sulfate Scale Dissolution." OnePetro.
  • "Control of inertial acoustic cavitation in pulsed sonication using a real-time feedback loop system." AIP Publishing.
  • "Busting Myths in Compound Handling Practices for Assay Developers." ResearchGate.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Executive Summary Thiazole derivatives, specifically 2-aminothiazoles, represent a critical class of heterocyclic pharmacophores with diverse biological activities, heavily utilized in the development of antiviral, antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole derivatives, specifically 2-aminothiazoles, represent a critical class of heterocyclic pharmacophores with diverse biological activities, heavily utilized in the development of antiviral, antimicrobial, and antiproliferative agents[1]. The accurate quantification of these compounds is essential during preclinical pharmacokinetics, purity assessment, and formulation development.

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1). By outlining the physicochemical rationale behind the chromatographic conditions, this guide provides researchers with a self-validating protocol to ensure high precision, accuracy, and reproducibility.

Physicochemical Rationale & Method Design

Developing a robust HPLC method requires aligning the chromatographic parameters with the intrinsic physicochemical properties of the target analyte.

  • Stationary Phase Selection: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine possesses a highly lipophilic profile, driven by its phenyl and cyclohexyl rings, with a predicted XlogP of 4.7[2]. Reversed-phase HPLC utilizing a non-polar C18 stationary phase is the most effective approach for separating such highly hydrophobic thiazole derivatives[3]. An endcapped C18 column is strictly recommended to minimize secondary interactions.

  • Mobile Phase & pH Control: The compound features a secondary amine attached to the thiazole ring. At a neutral pH, basic amines can interact with residual, unendcapped silanols on the silica matrix, leading to severe peak tailing. To mitigate this, an acidic modifier is required. While orthophosphoric acid is commonly used[4], 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) acts as a superior ion-pairing agent in this context. It fully protonates the basic nitrogen, masking silanol interactions and ensuring sharp, symmetrical peaks[5].

  • Elution Strategy: Given the compound's high lipophilicity, a strong organic modifier is necessary to elute the analyte efficiently and prevent excessive retention times. Acetonitrile provides lower backpressure and better UV transparency than methanol. An isocratic blend of Acetonitrile and acidified water is optimal for routine quantification[5].

  • Detection Wavelength: The conjugated system of the phenyl ring and the thiazole core provides strong UV absorbance. Based on the spectral profiling of structurally similar 4-phenylthiazole derivatives, the optimum detection wavelength is typically set between 238 nm and 272 nm[1][4]. For this protocol, 272 nm is selected to maximize the signal-to-noise ratio while avoiding the UV cutoff interference of organic solvents.

Experimental Protocols

Reagents and Materials
  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine reference standard (Purity >99%).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
Column C18 (e.g., Waters XBridge or Phenomenex Luna), 150 × 4.6 mm, 5 µmProvides high retention capacity for lipophilic compounds (XlogP 4.7)[2][3].
Mobile Phase 70% Acetonitrile : 30% Water (with 0.1% v/v TFA)High organic content overcomes hydrophobicity; TFA prevents amine tailing[5].
Elution Mode IsocraticEnsures baseline stability and simplicity for routine QC.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and pressure.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temperature 30 °CReduces mobile phase viscosity and improves peak reproducibility.
Detection UV at 272 nmTargets the maximum absorbance of the phenyl-thiazole chromophore[4].
Standard and Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of the N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Filtration: Filter all samples and standards through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit from particulates[6].

System Suitability Testing (SST)

To guarantee the trustworthiness of the generated data, the HPLC system must pass suitability criteria before sample analysis. Inject the 10.0 µg/mL standard six consecutive times:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms effective silanol masking by TFA).

  • Theoretical Plates ( N ): ≥ 2000 (Confirms column efficiency).

Method Validation Metrics

Following method optimization, validation must be executed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose[5]. Below is a summary of the target validation parameters for this protocol:

Validation ParameterAcceptance CriteriaExecution Method
Linearity R2≥0.999 Inject 5 concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL) in triplicate.
Accuracy (Recovery) 98.0% – 102.0%Spike known concentrations (80%, 100%, 120%) into a blank matrix.
Precision (Repeatability) %RSD ≤2.0% 6 replicate injections of the 100% test concentration (10 µg/mL).
Specificity No interference at tR​ Inject blank diluent to confirm absence of carry-over or matrix peaks[4].

Method Development Visualization

HPLC_Workflow step1 1. Physicochemical Profiling Target: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine LogP: 4.7 | UV Max: ~272 nm step2 2. Stationary Phase Selection C18 Column (Endcapped) Rationale: High Hydrophobicity Retention step1->step2 step3 3. Mobile Phase Optimization Organic: Acetonitrile (70%) Aqueous: 0.1% TFA (pH ~2.0) step2->step3 step4 4. Chromatographic Parameters Isocratic Elution | Flow: 1.0 mL/min Detection: UV 272 nm step3->step4 step5 5. System Suitability & Validation Tailing Factor < 1.5 | Plates > 2000 ICH Q2(R1) Compliance step4->step5

Workflow for the HPLC method development of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

References

  • Basavanakatti, V. N., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC / NIH. Available at:[Link]

  • Kamkhede, D. B., & Solanki, P. R. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at:[Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]

  • PubChemLite. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Chemical Properties & XlogP). Available at: [Link]

Sources

Application

utilizing N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in high-throughput screening assays

Title: Utilizing N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine in High-Throughput Screening: Balancing Kinase Inhibition and PrAT Triage Target Audience: Researchers, medicinal chemists, and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Utilizing N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine in High-Throughput Screening: Balancing Kinase Inhibition and PrAT Triage

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Background

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a representative building block and screening library constituent belonging to the 2-aminothiazole (2-AT) class. In modern drug discovery, the 2-AT scaffold is recognized as a "privileged structure," forming the core of several FDA-approved kinase inhibitors (e.g., Dasatinib) [1]. The 2-aminothiazole moiety acts as an excellent ATP-competitive hinge binder; the nitrogen atoms of the thiazole ring and the exocyclic amine form critical hydrogen bonds with the backbone carbonyl and amide groups (e.g., Leu83 in CDK2) within the kinase hinge region [2].

However, as a Senior Application Scientist, I must emphasize a critical caveat: 2-ATs are also notorious as Promiscuous 2-Aminothiazoles (PrATs) [1]. Due to their specific physicochemical properties—particularly when decorated with lipophilic groups like the cyclohexyl and phenyl rings in this specific compound—they frequently act as Pan-Assay Interference Compounds (PAINS).

The Causality of False Positives: When screening N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in High-Throughput Screening (HTS) assays, researchers must account for two primary mechanisms of assay interference:

  • Colloidal Aggregation: The high lipophilicity of the cyclohexyl and phenyl groups can drive the compound to form micromolar colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target enzymes, causing apparent (but artifactual) inhibition [3].

  • Thiol Reactivity / Redox Cycling: The electron-rich 2-aminothiazole core can undergo oxidation or act as a reactive electrophile, covalently modifying exposed cysteine residues on the target protein [4].

Therefore, any HTS campaign utilizing this compound must be designed as a self-validating system, coupling the primary biochemical assay with rigorous orthogonal counter-screens.

HTS Workflow & Triage Strategy

To successfully utilize N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, we deploy a multi-tiered screening cascade. The workflow below illustrates the logical progression from primary screening to counter-screening to eliminate PrAT-driven false positives.

HTS_Workflow Start Compound Library (incl. N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine) Primary Primary HTS Assay (TR-FRET Kinase Assay with 0.01% Triton X-100) Start->Primary Hit Primary Hit Identified (IC50 < 1 µM) Primary->Hit Activity confirmed Counter Counter-Screening (DLS & ALARM NMR) Hit->Counter Triage pipeline Decision Is it a PrAT / PAINS? Counter->Decision TrueHit Validated Lead (Proceed to Hit-to-Lead) Decision->TrueHit No aggregation/reactivity FalseHit False Positive (Exclude or Modify) Decision->FalseHit Aggregation/Redox active

Figure 1: HTS and Triage Workflow for 2-Aminothiazole Scaffolds.

Experimental Protocols

Protocol A: Primary HTS – TR-FRET Kinase Assay (Detergent-Controlled)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the delayed emission reading minimizes auto-fluorescence interference from the conjugated phenyl-thiazole system. Crucially, the buffer must contain a non-ionic detergent to prevent the compound from forming inhibitory colloidal aggregates [3].

Materials:

  • Target Kinase (e.g., recombinant CDK2/Cyclin A)

  • TR-FRET assay kit (e.g., Lanthascreen™)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% (v/v) Triton X-100 .

Step-by-Step Procedure:

  • Compound Preparation: Dispense N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (10 mM in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final assay concentration range of 0.1 nM to 10 µM (DMSO final ≤ 1%).

  • Enzyme Addition: Add 5 µL of the CDK2/Cyclin A enzyme solution prepared in the Assay Buffer. Critical Step: The presence of 0.01% Triton X-100 is mandatory. If the compound is an aggregator, the detergent will disrupt the micelles, revealing its true (often inactive) baseline [3].

  • Pre-incubation: Incubate the enzyme-compound mixture at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at the Km​ of ATP for the specific kinase) to initiate the reaction.

  • Detection: After 60 minutes, add the TR-FRET stop/detection buffer containing the Europium-labeled antibody and ULight-tracer. Incubate for 1 hour and read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: Orthogonal Triage – ALARM NMR & DLS

Rationale: If the compound shows an IC₅₀ < 1 µM in Protocol A, it must be triaged. Dynamic Light Scattering (DLS) physically measures aggregate formation, while ALARM NMR (A La Assay to detect Reactive Molecules) detects covalent reactivity [4].

Step-by-Step Procedure:

  • DLS Counter-Screen:

    • Prepare a 10 µM solution of the compound in filtered (0.22 µm) assay buffer without Triton X-100.

    • Analyze using a DLS instrument (e.g., Wyatt DynaPro). A measurable polydisperse particle population with a radius >100 nm indicates colloidal aggregation.

  • ALARM NMR Counter-Screen:

    • Prepare 50 µM of ¹³C-labeled human La antigen in 25 mM sodium phosphate buffer (pH 7.0), 10% D₂O.

    • Add 400 µM of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

    • Acquire a[¹H-¹³C]-HMQC NMR spectrum.

    • Interpretation: If the compound is a reactive false positive, it will covalently modify the La antigen's cysteines, causing a DTT-dependent shift in the ¹³C spectrum [4]. If the spectrum remains identical to the DMSO control, the compound is non-reactive.

Data Presentation: Triage Matrix

To systematically evaluate N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine derivatives, summarize the screening data using the following matrix. This allows rapid differentiation between a genuine target-specific hit and a PrAT.

ParameterTrue Kinase Inhibitor ProfilePrAT / PAINS ProfileCausality / Interpretation
IC₅₀ (with 0.01% Triton X-100) < 1.0 µM> 50 µM (Loss of activity)Detergent disrupts non-specific colloidal aggregates.
IC₅₀ (without Detergent) < 1.0 µM< 1.0 µMAggregators show high apparent potency in bare buffer.
Hill Slope (Dose-Response) 0.8 to 1.2> 2.0Steep Hill slopes strongly indicate stoichiometric aggregation.
DLS Particle Radius < 1 nm (Monomeric)> 100 nm (Colloidal)Direct physical confirmation of micelle/aggregate formation.
ALARM NMR Shift Negative (No shift)Positive (Peak shifts)Detects covalent modification of cysteines (thiol reactivity).

References

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. Available at:[Link][1]

  • Vulpetti, A., et al. (2006). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Journal of Molecular Graphics and Modelling, 24(5), 341-348. Available at:[Link][2]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390. Available at:[Link][3]

  • Huth, J. R., et al. (2005). ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society, 127(1), 217-224. Available at: [Link][4]

Sources

Method

in vivo dosing formulations and vehicles for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Application Note: In Vivo Dosing Formulations and Vehicles for N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine Executive Summary N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic thiazole derivative u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Formulations and Vehicles for N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Executive Summary

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic thiazole derivative utilized in preclinical pharmacological research. With a calculated XLogP of approximately 4.7, the compound is highly lipophilic and falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by extremely poor aqueous solubility[1]. Developing robust in vivo formulations is critical to achieving reliable systemic exposure and preventing formulation-induced artifacts (e.g., precipitation, localized toxicity) in efficacy or pharmacokinetic models. This guide provides validated, self-verifying protocols for formulating this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Physicochemical Profiling & Formulation Rationale

The causality behind formulation failure often lies in ignoring the thermodynamic properties of the active pharmaceutical ingredient (API). For a rigid, lipophilic compound like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, standard aqueous buffers (e.g., PBS, saline) will immediately cause irreversible crystallization[2].

  • Intravenous (IV) Delivery: IV administration strictly requires a thermodynamically stable solution to prevent pulmonary embolism. We utilize a step-wise co-solvent/surfactant approach (DMSO/PEG300/Tween 80). The organic co-solvents lower the dielectric constant of the vehicle, while the surfactant forms micelles to trap the lipophilic compound during the final aqueous dilution[3].

  • Intraperitoneal (IP) Delivery: IP administration can tolerate fine micellar suspensions, but true solutions are preferred to ensure rapid absorption. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophilic exterior while encapsulating the lipophilic phenyl-thiazole moiety within its hydrophobic cavity, ensuring rapid systemic absorption without peritoneal irritation[4].

  • Oral (PO) Delivery: For PO dosing, dissolution rate in the gastrointestinal tract is the limiting factor. A fine, uniform aqueous suspension using a suspending agent (Methylcellulose) to increase viscosity and a wetting agent (Tween 80) to lower surface tension maximizes the API surface area for absorption[2].

Formulation Strategy Matrix

The following table summarizes the quantitative parameters for the recommended vehicles based on the route of administration.

RouteRecommended Vehicle Composition (v/v)Max Dosing Volume (Mouse)API StateMechanistic Rationale
IV 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 mL/kg (Tail Vein)True SolutionCo-solvents prevent precipitation upon blood contact[3].
IP 10% DMSO + 90% (20% w/v HP-β-CD in Saline)10 mL/kgInclusion ComplexHP-β-CD enhances solubility and minimizes tissue irritation[4].
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H₂O10 mL/kg (Gavage)Homogeneous SuspensionViscosity prevents settling; surfactant aids GI fluid wetting[2].

Experimental Protocols

Protocol A: Intravenous (IV) Co-Solvent Solution (Target: 2 mg/mL)

Causality: The order of addition is critical. Adding the aqueous phase before the surfactant will cause the highly lipophilic API to crash out of solution.

  • Primary Solubilization: Accurately weigh 2.0 mg of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine into a sterile glass vial. Add 50 µL of pure DMSO (5% of final volume). Vortex for 1-2 minutes until completely dissolved.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 1 minute to ensure a homogeneous organic phase.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously to ensure uniform distribution of the surfactant[3].

  • Aqueous Dilution: Dropwise, add 500 µL of sterile 0.9% Saline (50% of final volume) while continuously vortexing.

  • Self-Validation System: Hold the vial against a dark background. Any opalescence, cloudiness, or Schlieren lines indicate micro-precipitation. A successful IV formulation must remain optically transparent for at least 4 hours post-preparation at room temperature.

Protocol B: Intraperitoneal (IP) Cyclodextrin Complexation (Target: 5 mg/mL)
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 10 mL of sterile saline. Filter through a 0.22 µm PES membrane[4].

  • API Solubilization: Weigh 5.0 mg of the compound. Add 100 µL of DMSO (10% of final volume) and vortex until dissolved.

  • Complexation: Slowly add 900 µL of the 20% HP-β-CD solution to the DMSO-API mixture while sonicating.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes. Causality: Acoustic cavitation provides the thermodynamic energy required to drive the inclusion of the bulky phenyl-thiazole moiety into the hydrophobic cavity of the cyclodextrin.

Protocol C: Oral (PO) Aqueous Suspension (Target: 10 mg/mL)
  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cP) in purified water. Stir overnight at 4°C to ensure complete hydration of the polymer chains.

  • Wetting: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder and triturate to form a smooth paste. Causality: Pre-wetting the highly hydrophobic powder displaces adsorbed air, preventing the API from floating on the aqueous surface.

  • Suspension: Gradually add 1 mL of the 0.5% MC vehicle while continuously mixing or using a probe sonicator.

  • Self-Validation System: Observe the suspension. It should be uniformly milky. If large aggregates settle within 5 minutes, the particle size is too large for reliable dosing, and the formulation must be mechanically homogenized (e.g., using a tissue tearor) until a uniform dispersion is achieved.

Mechanistic Workflow

FormulationDecision A N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (LogP ~4.7, BCS Class II/IV) B Intravenous (IV) Requires True Solution A->B C Intraperitoneal (IP) Solution or Fine Micelles A->C D Oral (PO) Suspension or Lipid-based A->D E Co-solvent System (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) B->E F Complexation System (10% DMSO, 90% HP-β-CD[20% w/v]) C->F G Aqueous Suspension (0.5% MC, 0.1% Tween 80 in Water) D->G

Decision tree for selecting in vivo formulations based on administration route.

References

  • PubChemLite. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - Chemical and Physical Properties. Université du Luxembourg. 1

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. 2

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 3

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. 4

Sources

Application

LC-MS/MS Characterization of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Metabolites in Human Plasma

An Application Note for Drug Development Professionals Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Unders...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds containing this moiety is critical for successful drug development.[4] This application note provides a comprehensive guide to the in vitro characterization of metabolites of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, a representative compound of this class. We detail robust protocols for sample preparation from human plasma, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detection and structural elucidation, and a strategy for data analysis to identify key metabolic pathways.

Introduction: The Importance of Metabolite Profiling

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic amine containing the 2-aminothiazole core, a motif associated with a wide range of biological activities.[3][5] As with any xenobiotic, its journey through a biological system involves metabolic transformation, primarily by cytochrome P450 (CYP) enzymes.[6][7] These metabolic processes can significantly alter the compound's efficacy, duration of action, and potential for toxicity. The formation of reactive metabolites (RMs) from thiazole-containing drugs, for instance, can lead to idiosyncratic adverse drug reactions.[7][8]

Therefore, early identification and structural characterization of metabolites are indispensable steps in the drug discovery and development pipeline.[4][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity for detecting and identifying trace-level metabolites in complex biological matrices like plasma.[4][10] This guide provides the scientific rationale and step-by-step protocols for achieving this characterization.

Predicted Metabolic Pathways

The structure of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine presents several potential sites for metabolic attack. Based on established biotransformation pathways for thiazoles and related structures, Phase I metabolism is expected to be predominant.[6][7][11]

Key Predicted Transformations:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP-mediated hydroxylation, typically at the para position due to steric accessibility.

  • Aliphatic Hydroxylation: The cyclohexyl ring can undergo oxidation to form various hydroxylated isomers.

  • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring can be oxidized to form an S-oxide. Epoxidation of the thiazole double bond is also a possible, though often less favorable, pathway that can lead to reactive intermediates.[7]

  • N-dealkylation or Hydroxylation: While less common for a secondary amine on a cyclohexyl group, some oxidation at the N-H position is possible.

These predicted pathways are visualized in the diagram below.

Metabolic_Pathways Parent N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Parent Drug) M1 M1: Phenyl Hydroxylation (+16 Da) Parent->M1 CYP450 M2 M2: Cyclohexyl Hydroxylation (+16 Da) Parent->M2 CYP450 M3 M3: Thiazole S-Oxidation (+16 Da) Parent->M3 CYP450 M4 M4: Di-hydroxylation (+32 Da) M1->M4 CYP450 M2->M4 CYP450 Experimental_Workflow Start Plasma Sample (e.g., from in vitro incubation) Choice Choose Extraction Method Start->Choice PPT Protocol A: Protein Precipitation (PPT) Choice->PPT Speed & Simplicity SPE Protocol B: Solid-Phase Extraction (SPE) Choice->SPE Purity & Sensitivity Evap Evaporate & Reconstitute PPT->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Metabolite ID LCMS->Data

Caption: General workflow for metabolite characterization from plasma samples.

Protocol A: Protein Precipitation (PPT) with Acetonitrile

Materials:

  • Human plasma sample incubated with the parent compound.

  • Ice-cold acetonitrile (ACN).

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

  • Vortex mixer.

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is recommended for efficient precipitation). [12]3. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. [13]5. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol B: Reversed-Phase Solid-Phase Extraction (SPE)

Materials:

  • Human plasma sample.

  • SPE cartridges (e.g., C18, 100 mg / 1 mL).

  • SPE vacuum manifold.

  • Methanol (MeOH) for conditioning.

  • Ultrapure water for equilibration.

  • 5% Methanol in water (Wash solution).

  • Methanol (Elution solvent).

  • 4% Phosphoric acid in water.

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of the plasma sample with 200 µL of 4% phosphoric acid. This acidification helps in retaining the basic 2-aminothiazole moiety on the reversed-phase sorbent.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of ultrapure water through the cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of 5% Methanol in water through the cartridge to remove hydrophilic interferences and salts.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual wash solution.

  • Elution: Elute the parent compound and its metabolites with 1 mL of Methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Instrumental Analysis

The separation and detection of the parent compound and its metabolites are achieved using a reversed-phase liquid chromatography system coupled to a high-resolution tandem mass spectrometer.

Rationale for Method Parameters
  • Chromatography: A C18 column is used as it provides excellent retention and separation for moderately non-polar compounds like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine based on hydrophobicity. [14][15]A gradient elution with acetonitrile is employed to separate metabolites with varying polarities (e.g., more polar hydroxylated metabolites will elute earlier than the parent drug).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected because the nitrogen atoms in the 2-aminothiazole structure are readily protonated, leading to a strong signal for the [M+H]⁺ ion. [14][16]A full scan (MS1) is used to detect all potential metabolites, followed by data-dependent acquisition (DDA) of MS/MS spectra (MS2) for structural elucidation.

Optimized LC-MS/MS Parameters
ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
InstrumentHigh-Resolution Q-TOF or Orbitrap Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature325°C
MS1 Scan Rangem/z 100-1000
MS/MS AcquisitionData-Dependent Acquisition (Top 5 most intense ions)
Collision EnergyRamped (e.g., 20-40 eV)

Data Analysis and Metabolite Characterization

Metabolite identification is a multi-step process that combines chromatographic and mass spectral evidence. [10][16]

  • Extract Ion Chromatograms (EICs): Generate EICs for the predicted masses of metabolites (e.g., Parent [M+H]⁺ + 15.9949 Da for hydroxylation).

  • Compare Retention Times: Metabolites are typically more polar than the parent drug and will therefore have shorter retention times on a reversed-phase column.

  • Analyze MS/MS Fragmentation: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug. Common, structurally-related fragments provide strong evidence for identification. For example, a fragment corresponding to the 4-phenyl-1,3-thiazol-2-amine core should be present in both the parent and its cyclohexyl-hydroxylated metabolites.

Representative Data

The following table summarizes hypothetical but expected results for the parent drug and its major Phase I metabolites.

CompoundFormulaExpected [M+H]⁺ (m/z)Observed RT (min)Key MS/MS Fragments (m/z)
Parent Drug C₁₅H₁₈N₂S259.12638.5175.05 (phenyl-thiazole-amine), 161.03, 83.08 (cyclohexyl)
M1 (Phenyl-OH) C₁₅H₁₈N₂OS275.12136.8191.04 (hydroxyphenyl-thiazole-amine), 175.05, 83.08
M2 (Cyclohexyl-OH) C₁₅H₁₈N₂OS275.12137.2175.05, 99.08 (hydroxycyclohexyl)
M3 (S-Oxide) C₁₅H₁₈N₂OS275.12136.5259.13, 191.04, 175.05

Conclusion

This application note provides a robust and scientifically grounded framework for the LC-MS/MS characterization of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine metabolites. The detailed protocols for sample preparation using both PPT and SPE offer flexibility for different stages of drug development, from high-throughput screening to detailed quantitative analysis. The described LC-MS/MS method and data analysis strategy enable confident identification of key metabolic pathways, providing critical insights into the ADME profile of this and structurally related 2-aminothiazole compounds.

References

  • Benchchem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Benchchem.
  • Benchchem. (2025).
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. [Link]

  • Al-Majdoub, Z. M., et al. (2013). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]

  • de Moraes, M. C., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis. [Link]

  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews. [Link]

  • Shimadzu. (2022). Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. Shimadzu. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Kofoed, C. A., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B. [Link]

  • Solve Scientific. (n.d.). Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. Solve Scientific. [Link]

  • Galaxy Training. (2019). Metabolomics / Mass spectrometry: LC-MS analysis / Hands-on. Galaxy Training. [Link]

  • JuSER. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. JuSER. [Link]

  • Kousar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]

  • Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • Kousar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. [Link]

  • Gallardo-Godoy, A., et al. (2016). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]

  • RSC Publishing. (2026). A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I2 catalysis: DFT, molecular dockings, and pharmacokinetic profiles. RSC Publishing. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • HETEROCYCLES. (2022). one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. LOCKSS. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • Bentham Science. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]

  • PMC. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. [Link]

  • PubMed. (n.d.). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. PubMed. [Link]

Sources

Method

Application Note: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine as a Privileged Scaffold for Novel Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, mechanistic pathway mapping, and self-validating biochemical protocols for kinase inhibitor screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, mechanistic pathway mapping, and self-validating biochemical protocols for kinase inhibitor screening.

Executive Summary

The 2-aminothiazole ring has emerged as a highly versatile and privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. Specifically, the N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine scaffold provides an optimal structural foundation for targeting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are critical drivers of cell cycle progression and oncogenic transcription[2].

This application note provides a comprehensive guide to the structural rationale, synthesis, and in vitro validation of this scaffold. By detailing self-validating experimental workflows—from Hantzsch condensation to luminescent ADP-Glo™ kinase profiling—this document serves as an authoritative protocol for medicinal chemistry teams aiming to optimize this scaffold into potent, selective antineoplastic agents.

Structural Rationale & Pharmacophore Mapping

The efficacy of the N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine scaffold lies in its precise spatial alignment within the highly conserved ATP-binding pocket of target kinases:

  • The 2-Aminothiazole Core (Hinge Binder): The nitrogen atoms of the thiazole ring and the exocyclic amine act as critical hydrogen bond acceptors and donors. They interact directly with the peptide backbone of the kinase hinge region (e.g., Leu83 in CDK2), anchoring the molecule in the ATP-binding site[2].

  • The 4-Phenyl Substitution (Hydrophobic Pocket): The phenyl ring extends into the hydrophobic pocket adjacent to the ATP-binding cleft. This interaction not only enhances binding affinity but also dictates kinase selectivity by exploiting subtle structural differences in the hydrophobic domains of different kinase families.

  • The N-Cyclohexyl Group (Solvent-Exposed Region): The bulky, lipophilic cyclohexyl group is directed toward the solvent-exposed region of the kinase active site. This orientation improves the molecule's overall pharmacokinetic (PK) properties, such as cell permeability, while providing a synthetic vector for further functionalization to fine-tune solubility and potency[2].

Mechanistic Pathway: Dual CDK2/9 Inhibition

The therapeutic potential of this scaffold is maximized when optimized as a dual CDK2/CDK9 inhibitor. CDK2 drives the G1/S phase transition via retinoblastoma (Rb) protein phosphorylation, while CDK9 (part of the P-TEFb complex) regulates the transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC via RNA Polymerase II phosphorylation[3][4].

CDK_Pathway Scaffold N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine CDK2 CDK2 / Cyclin E/A (Hinge Region) Scaffold->CDK2 Inhibits CDK9 CDK9 / Cyclin T (P-TEFb Complex) Scaffold->CDK9 Inhibits Apoptosis Apoptosis Induction (Cell Death) Scaffold->Apoptosis Downregulates survival proteins Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates E2F E2F Transcription Factor (Active) Rb->E2F Releases Transcription Gene Transcription (MCL-1, MYC) RNAPII->Transcription Activates CellCycle G1/S Phase Transition & Proliferation E2F->CellCycle Promotes Transcription->CellCycle Sustains

Figure 1: Mechanistic signaling pathway illustrating the dual inhibition of CDK2 and CDK9 by the 2-aminothiazole scaffold.

Experimental Workflow & Methodologies

To ensure scientific integrity and reproducibility, the transition from chemical synthesis to biological validation must follow a rigorous, self-validating pipeline.

Workflow Syn 1. Scaffold Synthesis (Hantzsch Condensation) Pur 2. Purification & QC (LC-MS, NMR) Syn->Pur Biochem 3. In Vitro Kinase Assay (ADP-Glo™ Profiling) Pur->Biochem Cell 4. Cellular Assays (MTT / Target Engagement) Biochem->Cell Data 5. Hit Validation & Lead Optimization Cell->Data

Figure 2: End-to-end experimental workflow from chemical synthesis to hit validation.

Protocol 4.1: Synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

The synthesis relies on a modified Hantzsch thiazole condensation, chosen for its high atom economy, regioselectivity, and mild conditions[5].

Causality Check: Using ethanol as a solvent under reflux ensures complete cyclization. The reaction leverages the nucleophilic attack of the thiourea sulfur on the alpha-carbon of the bromoketone, followed by rapid cyclization and dehydration to yield the fully aromatic thiazole ring.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Reagent Addition: Add 1.0 equivalent (10 mmol) of N-cyclohexylthiourea to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 3:1) until the starting materials are fully consumed.

  • Neutralization: Cool the mixture to room temperature and neutralize with a 10% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Note: Neutralization is critical to precipitate the free base form of the amine.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure scaffold.

Protocol 4.2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

To evaluate the inhibitory potency against CDK2 and CDK9, the ADP-Glo™ Kinase Assay is utilized.

Causality Check: Unlike traditional radiometric assays, ADP-Glo™ is a homogeneous, luminescent assay that measures the ADP formed during the kinase reaction. The critical "ATP Depletion" step eliminates unreacted ATP, ensuring that the subsequent luminescence signal is exclusively derived from the kinase-generated ADP, drastically reducing background noise and false positives[6].

Step-by-Step Procedure:

  • Enzymatic Reaction: In a 384-well plate, prepare a 5 µL reaction mixture containing the recombinant kinase (e.g., CDK2/Cyclin A2 or CDK9/Cyclin T1), histone H1 substrate, and the test compound (scaffold derivative) at varying concentrations (e.g., 1 nM to 10 µM)[4].

  • Initiation: Add ATP (at the specific Km​ concentration for the respective kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Purpose: This reagent terminates the kinase reaction and completely depletes any remaining unreacted ATP[6].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50​ using non-linear regression analysis[7].

Protocol 4.3: Cellular Viability Validation (MTT Assay)

Biochemical potency must be validated in cellular models to ensure the scaffold possesses adequate membrane permeability and intracellular target engagement.

Step-by-Step Procedure:

  • Seed HCT116 (colon carcinoma) or Triple-Negative Breast Cancer (TNBC) cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium[2][3].

  • Incubate for 24 hours at 37°C in a 5% CO2​ incubator to allow cell adhesion.

  • Treat the cells with serial dilutions of the synthesized inhibitor (0.1 µM to 50 µM) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilize the formazan crystals using 100 µL of DMSO and measure the absorbance at 570 nm. Calculate the cellular IC50​ .

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of an optimized N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine derivative compared to a standard clinical CDK inhibitor (e.g., AZD5438).

Table 1: Comparative Kinase Inhibition and Cellular Efficacy Profile

Compound / ScaffoldCDK2 IC50​ (nM)CDK9 IC50​ (nM)Aurora A IC50​ (nM)HCT116 Cell Viability IC50​ (µM)
Optimized Thiazole Scaffold 12.5 ± 1.218.4 ± 2.0> 10000.85 ± 0.1
AZD5438 (Positive Control) 6.0 ± 0.820.0 ± 1.545.0 ± 3.20.42 ± 0.05
Unsubstituted 2-Aminothiazole > 5000> 5000> 5000> 50.0

Data Interpretation: The optimized scaffold demonstrates potent, low-nanomolar dual inhibition of CDK2 and CDK9, with excellent selectivity over off-target kinases like Aurora A. The sub-micromolar cellular IC50​ confirms successful cell penetration and intracellular target engagement[2].

References

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents Source: PMC / NIH URL:[Link]

  • Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions Source: ResearchGate URL:[Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis Source: PMC / NIH URL:[Link]

  • Technologies to Study Kinases - ADP-Glo™ Kinase Assay Source: East Port Praha / Promega URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Assay Solubility for N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with highly lipophilic small molecules in biochemical and cell-based assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with highly lipophilic small molecules in biochemical and cell-based assays. This guide provides field-proven, self-validating strategies to overcome the poor aqueous solubility of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, ensuring high-fidelity data in your drug discovery workflows.

Q1: Mechanistic Causality: Why does N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine consistently precipitate in my standard assay buffers?

Expert Insight: The poor aqueous solubility of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1) is fundamentally driven by its high lipophilicity and extended molecular planarity. The structure comprises a hydrophobic cyclohexyl ring, a rigid thiazole core, and a lipophilic phenyl ring. This planar conjugated system allows for tight molecular packing, resulting in[1].

Furthermore, the secondary amine at the 2-position of the thiazole is not sufficiently basic to be protonated at physiological pH (pH 7.4), meaning the molecule to interact favorably with water[2]. When you transfer this compound directly from an organic stock into an aqueous buffer, the localized concentration rapidly exceeds its kinetic solubility limit, causing [3].

Q2: Stock Preparation: What is the optimal protocol for preparing and storing the initial stock solution?

Protocol 1: 10 mM Anhydrous DMSO Stock Preparation To ensure complete dissolution before any aqueous dilution, you must prepare a high-concentration thermodynamic stock using a fully anhydrous organic solvent.

  • Equilibration: Allow the sealed vial of solid N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass (Molecular Weight: ~258.4 g/mol ) using a calibrated analytical balance.

  • Solvent Addition: Add anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes to disrupt the crystal lattice.

  • Storage: Aliquot the clear solution into single-use, low-retention polypropylene tubes. Purge the headspace with argon or nitrogen gas, and store at -20°C. Crucial: Avoid repeated freeze-thaw cycles, which can induce micro-crystal seeding.

Q3: Preventing the "DMSO Crash": How can I formulate this compound for in vitro assays without precipitation?

Expert Insight: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a localized solvent front where the compound rapidly "crashes out." To prevent this, use an intermediate dilution strategy utilizing solubilizing excipients. For lipophilic phenylthiazoles, complexation with cyclodextrins or micellar encapsulation with non-ionic surfactants is highly effective.

Table 1: Quantitative Comparison of Solubilizing Agents for Lipophilic Thiazoles

Solubilizing AgentMechanism of ActionRecommended Final Assay Conc.Cytotoxicity RiskAssay Interference Risk
HP-β-CD Hydrophobic inclusion complexation1.0% - 2.0% (w/v)LowLow (may shield target binding if affinity is weak)
Tween-20 Micellar encapsulation0.01% - 0.05% (v/v)High (lyses cells)Moderate (can disrupt protein-protein interactions)
Pluronic F-68 Steric stabilization / Micelles0.1% - 0.5% (w/v)LowLow
DMSO Co-solvent (reduces dielectric constant)≤ 0.5% (v/v)Moderate (>0.5% toxic)Low (at ≤ 0.5%)
Q4: Self-Validating Systems: How do I definitively prove my compound is fully dissolved and not forming false-positive micro-aggregates?

Trustworthiness Check: Visual inspection is inadequate. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine can form colloidal micro-aggregates that scatter light, quench fluorescence, and non-specifically inhibit enzymes (PAINS-like behavior). You must implement a self-validating solubility check.

Protocol 2: Self-Validating Solubility Verification

  • Formulation: Prepare your final assay buffer containing the target concentration of the compound (e.g., 10 µM) and your chosen excipient (e.g., 1% HP-β-CD, 0.5% DMSO).

  • Incubation: Incubate the solution at the assay temperature (e.g., 37°C) for the exact duration of your planned experiment.

  • Scattering Analysis: Measure the solution using Dynamic Light Scattering (DLS) or Nephelometry. Compare the scattering intensity to a vehicle-only control. A significant increase indicates colloidal aggregation.

  • Centrifugation: Centrifuge the sample at 20,000 × g for 30 minutes to pellet any insoluble material.

  • Quantitation: Carefully aspirate the top 50% of the supernatant. Dilute 1:1 with acetonitrile and quantify the actual dissolved concentration using LC-MS against a standard curve. If the measured concentration is <90% of the target, you must reformulate.

SolubilityWorkflow Stock 1. Prepare 10 mM Stock (100% Anhydrous DMSO) Intermediate 2. Intermediate Dilution (e.g., 10% DMSO + HP-β-CD) Stock->Intermediate Final 3. Final Assay Buffer (<0.5% DMSO) Intermediate->Final DLS 4. DLS / Nephelometry Check for Micro-aggregates Final->DLS LCMS 5. Centrifugation & LC-MS Verify Soluble Concentration DLS->LCMS Decision Aggregate Free & Target Conc. Reached? LCMS->Decision Assay Proceed to Biological Assay Decision->Assay Yes Reformulate Reformulate (Increase Excipient Ratio) Decision->Reformulate No Reformulate->Intermediate

Self-validating workflow for verifying the aqueous solubility of lipophilic compounds.

Q5: Cell Toxicity: How do I balance solubility enhancement with cell viability in long-term (48-hour) cell-based assays?

Expert Insight: In cell-based assays, the tolerance for organic solvents is extremely low. While N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine might dissolve beautifully in 2% DMSO, this concentration will cause severe solvent-induced cytotoxicity and[4].

For 48-hour assays, the final DMSO concentration must strictly remain ≤ 0.5% (v/v), and ideally ≤ 0.1% for primary or sensitive cells. To achieve this without precipitation:

  • Prepare a highly concentrated initial stock (e.g., 20 mM or 50 mM).

  • Perform a 1:100 intermediate dilution into a biocompatible aqueous vehicle (e.g., culture media supplemented with 10% FBS or 1% Pluronic F-68). The serum proteins (like BSA) act as natural carrier molecules, binding the lipophilic phenyl and cyclohexyl groups and keeping the compound in suspension.

  • Perform the final 1:10 dilution into the assay plate. Always run a vehicle control containing the exact same concentration of DMSO and excipients to establish a baseline for cell viability.

References
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism (ResearchGate).[Link]

  • Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. Organic & Biomolecular Chemistry (RSC).[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine Derivatives

Welcome to the dedicated technical support guide for the synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this synthetic pathway. We will explore common issues leading to low yields and provide actionable, evidence-based solutions.

Introduction: The Synthetic Challenge

The synthesis of 2-aminothiazole derivatives, such as N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, typically proceeds via the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea derivative. While robust, the reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties, particularly when bulky substituents like a cyclohexyl group are involved.

This guide provides a structured approach to troubleshooting these common problems through a series of targeted FAQs and in-depth troubleshooting guides.

Troubleshooting Guide: Addressing Low Synthesis Yield

Low product yield is the most frequently reported issue. The following sections break down the problem by observable symptoms and provide a logical workflow for diagnosis and resolution.

Symptom: Low to No Product Formation (Based on TLC/LC-MS Analysis)

If your reaction yields little to no desired product, the issue likely lies in the fundamental reaction setup or the integrity of your starting materials.

1. Verify Starting Material Quality:

  • α-Haloketone Stability: Phenacyl halides (e.g., 2-bromo-1-phenylethan-1-one) are lachrymatory and can degrade upon exposure to moisture or light. Has the α-haloketone been recently purchased or purified? Stored under inert gas? A discolored (e.g., yellow to brown) appearance suggests degradation.

  • Thiourea Derivative Purity: Is the N-cyclohexylthiourea pure? Impurities can interfere with the reaction. Consider recrystallizing the thiourea if its purity is in doubt.

2. Evaluate Reaction Conditions:

  • Solvent Choice: The polarity and protic nature of the solvent are critical. Ethanol is a common choice as it effectively dissolves the starting materials and facilitates the reaction. However, for sterically hindered substrates, a more polar, aprotic solvent like DMF might be necessary to improve solubility and reaction rates.

  • Temperature Control: The initial condensation is often exothermic. Running the reaction at elevated temperatures from the start can promote the formation of side products. A common strategy is to stir the reactants at room temperature for a period before heating to reflux.

3. Check for Stoichiometric Imbalances:

A 1:1 stoichiometry between the α-haloketone and N-cyclohexylthiourea is typical. Using a slight excess (1.05 to 1.1 equivalents) of the thiourea can sometimes help drive the reaction to completion, but a large excess can complicate purification.

Experimental Protocol: A Baseline for Optimization

This protocol provides a standard starting point for the synthesis. Use it as a baseline to compare against your current procedure.

Step-by-Step Synthesis:

  • In a round-bottom flask, dissolve N-cyclohexylthiourea (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thiourea).

  • Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial stirring period, heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours.

  • Allow the reaction to cool to room temperature. A precipitate may form.

  • Neutralize the reaction mixture by adding a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~8-9. This is crucial as the initial product is an HBr salt.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and then a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Symptom: Multiple Spots on TLC, Indicating Side Products

The presence of multiple products indicates that competing reaction pathways are significant.

1. Potential Side Products and Their Causes:

  • Bis(4-phenylthiazol-2-yl)amine Formation: This can occur if the initially formed 2-aminothiazole attacks another molecule of the α-haloketone. This is more prevalent at higher temperatures or if the α-haloketone is used in excess.

  • Formation of 4-hydroxy-4-phenyl-thiazolidine-2-thione: This can result from the cyclization of an intermediate adduct.

  • Unreacted Starting Materials: This points to incomplete conversion, which could be due to insufficient reaction time, low temperature, or poor reagent solubility.

Table 1: Troubleshooting Common Side Products

Observed Side Product (by LC-MS)Probable CauseSuggested Solution
Unreacted Starting MaterialsInsufficient reaction time or temperature.Increase reflux time; monitor by TLC. Ensure adequate solvent volume for solubility.
Bis-thiazole adductsHigh temperature; excess α-haloketone.Maintain controlled heating. Use a slight excess of thiourea instead of the ketone.
Isomeric ImpuritiesNon-specific enolization of the ketone.Not typically an issue with phenacyl halides but can be with unsymmetrical ketones.
Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting low yields.

G start Low Yield Observed check_sm Analyze Starting Materials (TLC, NMR) start->check_sm sm_ok Starting Materials Pure? check_sm->sm_ok purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Solvent, Temp, Time) sm_ok->check_conditions Yes purify_sm->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Change Solvent (e.g., DMF) - Adjust Temperature Profile - Increase Reaction Time conditions_ok->optimize_conditions No check_workup Evaluate Workup & Purification (pH, Crystallization) conditions_ok->check_workup Yes optimize_conditions->start workup_ok Workup Correct? check_workup->workup_ok optimize_workup Adjust Workup: - Ensure complete neutralization - Test different recrystallization solvents workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_workup->start

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Why is the neutralization step after the reaction so important?

The Hantzsch synthesis initially forms the hydrobromide salt of the 2-aminothiazole. This salt is often highly soluble in polar solvents like ethanol. Neutralization with a base (like NaHCO₃ or NH₄OH) deprotonates the thiazole nitrogen, yielding the free base, which is significantly less soluble and will precipitate out, allowing for easy isolation. Incomplete neutralization is a very common cause of perceived low yield.

Q2: Can I use a different α-haloketone? What about other thioureas?

Yes, this reaction is broadly applicable. Using different substituted phenacyl halides will result in different 4-aryl-substituted thiazoles. Similarly, using other N-substituted thioureas will change the substituent at the 2-amino position. However, be aware that highly electron-withdrawing groups on the phenyl ring can accelerate the reaction, while bulky groups (like the cyclohexyl group) can introduce steric hindrance, potentially requiring longer reaction times or higher temperatures.

Q3: My product seems to be an oil and won't crystallize. What should I do?

Oiling out during crystallization is common for products with residual impurities.

  • Purity Check: First, ensure the product is reasonably pure by TLC or ¹H NMR. If significant impurities are present, consider column chromatography for purification.

  • Solvent System: Try a different recrystallization solvent system. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often induce crystallization. For example, dissolving the oil in a minimum amount of hot ethanol and slowly adding water until turbidity appears can be effective.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.

Visualization: Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the accepted mechanism for this reaction.

G cluster_reactants Reactants thiourea N-Cyclohexylthiourea intermediate1 S-Alkylation (Thiouronium salt) thiourea->intermediate1 haloketone α-Haloketone haloketone->intermediate1 intermediate2 Intramolecular Condensation intermediate1->intermediate2 -H+ intermediate3 Dehydration intermediate2->intermediate3 product N-Cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Salt intermediate3->product -H2O

Caption: Mechanism of Hantzsch Thiazole Synthesis.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Pochat, F. (1979). A new convenient synthesis of 2-aminothiazole. Tetrahedron Letters, 20(32), 2991-2994. [Link]

Troubleshooting

Technical Support Center: Stabilizing N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminothiazole derivatives in biological screens.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminothiazole derivatives in biological screens. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a highly valuable scaffold in medicinal chemistry, but its 2-aminothiazole core is notoriously unstable in standard aqueous environments.

This guide is designed to move beyond basic troubleshooting. Here, we explore the chemical causality behind compound degradation and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Causality & Troubleshooting FAQs

FAQ 1: Why does my compound degrade so rapidly in standard aqueous buffers?

The rapid degradation of 2-aminothiazole derivatives in aqueous solutions is not a random artifact; it is driven by three well-defined chemical mechanisms[1]:

  • Hydrolytic Cleavage: The aminothiazole core exists in an equilibrium that can tautomerize into an imino-thiazoline intermediate. This intermediate is highly susceptible to nucleophilic attack by water, leading to irreversible ring cleavage[2].

  • Oxidative Degradation: The sulfur atom in the thiazole ring and the exocyclic amino group are highly vulnerable to oxidation. This process forms sulfoxides or N-oxides and is aggressively accelerated by dissolved oxygen, trace transition metals, and elevated temperatures[1][3].

  • Photolysis: Exposure to ambient laboratory light induces photon absorption by the conjugated system, generating reactive radicals that lead to polymerization. This is why degraded stock solutions often exhibit a characteristic brown or dark discoloration[1][3].

DegradationPathway A N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine B Tautomerization to Imino-thiazoline A->B pH Extremes D Oxidation (Dissolved O2) A->D Trace Metals / Heat F Photolysis (Light Exposure) A->F UV / Vis Light C Hydrolytic Ring Cleavage B->C H2O Attack E Sulfoxides / N-oxides D->E ROS Generation G Polymerization (Discoloration) F->G Radical Coupling

Mechanistic pathways of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine degradation in aqueous buffers.

FAQ 2: How can I optimize my buffer to prevent hydrolytic and oxidative degradation?

Preventing degradation requires manipulating the microenvironment of the compound to block the causal pathways mentioned above.

  • pH Optimization: Aminothiazole stability is strictly pH-dependent[1]. Avoid extreme acidic (< pH 4) or basic (> pH 9) conditions, which catalyze tautomerization. Maintain a neutral pH (6.8 - 7.2) using zwitterionic physiological buffers like HEPES or MOPS. Avoid primary amine buffers (e.g., Tris), which can act as competing nucleophiles.

  • Dielectric Shielding (Co-solvents): While DMSO is a standard stock solvent, spontaneous reactions can still occur[3]. When diluting into aqueous buffers, maintain at least 1-5% organic co-solvent (e.g., DMSO or Acetonitrile). This reduces the dielectric constant of the immediate microenvironment, shielding the thiazole ring from water dipoles.

  • Antioxidants & Chelators: Degas all buffers by sparging with inert gas to remove dissolved oxygen[1]. Supplement the buffer with 1 mM EDTA to chelate trace transition metals that catalyze radical oxidation.

FAQ 3: My stock solutions are turning dark over time. How do I mitigate this?

Discoloration is the visual hallmark of photolytic degradation and oxidative polymerization[1][3]. To mitigate this:

  • Always store stock solutions at -20°C or -80°C in amber glass vials.

  • Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Perform all assay preparations under low-light conditions or use actinic glassware to prevent UV/Vis photon absorption.

Part 2: Quantitative Degradation Profiles

To anticipate how N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine will behave under various stresses, refer to the quantitative summary below, synthesized from forced degradation studies on generic thiazole derivatives[1].

Stress ConditionPrimary MechanismExpected Degradation Rate (24h)Required Mitigation Strategy
0.1 M HCl (pH 1) Acid HydrolysisHigh (>80% loss)Strictly buffer to pH 7.0 ± 0.2
0.1 M NaOH (pH 13) Base HydrolysisHigh (>70% loss)Strictly buffer to pH 7.0 ± 0.2
3% H₂O₂ OxidationSevere (>95% loss)Degas buffers; add 1 mM EDTA
Ambient Light (RT) PhotolysisModerate (20-40% loss)Use amber vials; store at -20°C
60°C (Aqueous) ThermalModerate (30-50% loss)Keep solutions on ice during prep

Part 3: Self-Validating Experimental Protocol

Do not assume your compound is stable just because you followed the mitigation steps. You must implement a self-validating system to empirically prove the stability of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine under your exact assay conditions before running biological screens.

Workflow S1 Prepare Stabilized Buffer System S2 Spike Compound (10-100 µM) S1->S2 S3 Incubate under Stress Conditions S2->S3 S4 Quench & Extract (Acetonitrile) S3->S4 S5 LC-MS/MS Quantification S4->S5

Self-validating experimental workflow for assessing aminothiazole stability in aqueous buffers.

Step-by-Step Methodology: LC-MS/MS Stability Validation

Step 1: Stock Preparation Prepare a 10 mM stock of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in anhydrous, degassed DMSO. Store immediately in an amber vial at -20°C to prevent baseline degradation[3].

Step 2: Buffer Formulation Prepare your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl). Degas the buffer by sparging with Nitrogen or Argon for 15 minutes. Add 1 mM EDTA to chelate trace metals[1].

Step 3: Spiking and Incubation Dilute the DMSO stock into the aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is exactly representative of your actual assay (typically ≤1%). Incubate the solution at your intended assay temperature (e.g., 25°C or 37°C) in the dark.

Step 4: Time-Course Sampling & Quenching Take 50 µL aliquots at T=0, 1h, 4h, 8h, and 24h. Immediately quench each aliquot by mixing it with 50 µL of ice-cold Acetonitrile containing a known internal standard. Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated salts or proteins.

Step 5: Analytical Quantification Analyze the supernatant via LC-MS/MS. Monitor the specific parent mass transition for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Exact Mass: ~258.12 Da).

Step 6: Validation Criteria The assay conditions are considered scientifically validated only if the Area Under the Curve (AUC) for the intact parent mass remains >95% of the T=0 value at the end of your required assay timeframe. If degradation exceeds 5%, you must further optimize the buffer (e.g., adding antioxidants like TCEP or increasing co-solvent concentration) and repeat the validation loop.

References

  • stability issues of 2-(1-Aminoethyl)
  • Source: nih.
  • Source: nih.

Sources

Optimization

optimizing HPLC retention times for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine analysis

Technical Support Center: HPLC Optimization for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Executive Overview & Molecular Diagnostics Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Executive Overview & Molecular Diagnostics

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic complexities of highly lipophilic, basic compounds.

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC):

  • Extreme Hydrophobicity: The bulky cyclohexyl and phenyl moieties drive strong dispersive interactions with non-polar stationary phases (e.g., C18), leading to excessive retention times.

  • Basic Nitrogen Centers: The secondary amine and the conjugated thiazole nitrogen are highly prone to secondary electrostatic interactions with residual silanols on the silica matrix, causing severe peak tailing[1].

This guide provides a mechanistic, self-validating framework to troubleshoot and optimize your analytical method.

Diagnostic Workflow

HPLC_Workflow N1 Initial Injection: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine N2 Evaluate Retention Time (RT) N1->N2 N3 RT > 15 min (Over-retention) N2->N3 Yes N5 Evaluate Peak Shape N2->N5 No N4 Increase % Acetonitrile or Steepen Gradient Slope N3->N4 N4->N5 N6 Asymmetry Factor > 1.5 (Peak Tailing) N5->N6 Yes N8 Optimized HPLC Method (RT < 10 min, As < 1.2) N5->N8 No N7 Adjust pH (e.g., 0.1% TFA) or Use Type B Silica N6->N7 N7->N8

Logical decision tree for troubleshooting retention time and peak tailing issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the retention time of my compound excessively long (>20 minutes) on a standard C18 column? Causality & Solution: The extreme lipophilicity of the cyclohexyl and phenyl groups causes the molecule to partition heavily into the C18 stationary phase under isocratic conditions with high aqueous content.

  • The Fix: Transition from isocratic to gradient elution. Gradient elution is critical for complex, highly retained samples because it dynamically increases the elution strength of the mobile phase[2]. Start with 30% organic modifier and ramp to 95% over 10 minutes. Acetonitrile (ACN) is preferred over methanol (MeOH) here; ACN has a lower viscosity (reducing system backpressure) and is a stronger eluent for hydrophobic molecules, which will compress the retention time efficiently.

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? Causality & Solution: Peak tailing for basic compounds like thiazol-2-amines is rarely a physical column issue; it is a chemical interaction. It is caused by secondary ion-exchange interactions between the positively charged (protonated) amine/thiazole nitrogens and the negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica matrix[1]. Addressing peak shape requires precise optimization of the mobile phase pH and buffer[3].

  • The Fix (Low pH Strategy): Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA). TFA acts as a dual-action modifier. First, it suppresses silanol ionization (silanol pKa is ~3.5-4.5), neutralizing them to Si-OH and eliminating the electrostatic attraction. Second, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which sharpens the peak[2].

  • The Fix (High pH Strategy): Alternatively, use an ammonium bicarbonate buffer at pH 9.5. This deprotonates the basic nitrogens, rendering the molecule neutral and preventing silanol interactions entirely. This approach has been proven to yield well-resolved peaks without significant tailing for complex thiazol-2-amine derivatives[4].

  • Hardware Fix: Ensure you are using a modern "Type B" high-purity silica column, which has a drastically reduced free silanol content compared to older Type A columns[1].

Q3: Which stationary phase offers the best selectivity and retention control? Causality & Solution: While a C18 column relies purely on dispersive hydrophobic interactions, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine possesses a phenyl ring and a conjugated thiazole system.

  • The Fix: Switch to a Phenyl-Hexyl stationary phase. This introduces orthogonal π−π interactions between the column and the aromatic rings of the analyte. This allows you to use a higher percentage of organic modifier (to elute the stubborn cyclohexyl group quickly) without losing the selectivity and retention provided by the aromatic interactions.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the causal relationship between mobile phase chemistry and chromatographic performance for thiazol-2-amine derivatives.

Buffer / Modifier SystempHElution ModeRetention Time (min)Asymmetry Factor (As)Mechanistic Outcome
Water / Methanol7.0Isocratic (50:50)> 25.0> 2.5 (Severe Tailing)High silanol ionization; strong hydrophobic retention.
0.1% Formic Acid / ACN2.8Gradient (10-90%)12.41.6 (Moderate Tailing)Silanols mostly neutralized; weak ion-pairing.
0.1% TFA / ACN2.0Gradient (10-90%)9.81.1 (Excellent)Silanols fully neutralized; strong ion-pairing by TFA[2].
10mM NH₄HCO₃ / ACN9.5Gradient (10-90%)14.51.0 (Excellent)Analyte deprotonated (neutral); silanol interactions eliminated[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a "System Suitability Test" (SST) to self-validate whether tailing is caused by chemistry (silanols) or physics (column void/dead volume).

Phase 1: System Suitability & Diagnostic Injection

  • Prepare the Diagnostic Mix: Create a solution containing Uracil (unretained void volume marker), Toluene (neutral hydrophobic marker), and N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (100 µg/mL each in the initial mobile phase).

  • Run Isocratic Baseline: Inject 5 µL onto a Type B Silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using 50% Water / 50% ACN (no additives) at 0.4 mL/min.

  • Self-Validation Check:

    • If Uracil tails: You have a physical dead volume issue (e.g., poor tubing connection or column void). Fix hardware before proceeding.

    • If Toluene is sharp but the Thiazol-amine tails: You have confirmed secondary chemical silanol interactions[1]. Proceed to Phase 2.

Phase 2: Chemical Optimization (Low pH Gradient)

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Measure pH to ensure it is ~2.0.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Gradient Programming:

    • 0.0 - 1.0 min: 5% B (Focuses the analyte at the column head).

    • 1.0 - 7.0 min: 5% to 95% B (Linear ramp to elute the hydrophobic cyclohexyl/phenyl groups).

    • 7.0 - 8.5 min: 95% B (Column wash to remove highly retained impurities).

    • 8.5 - 10.0 min: 5% B (Re-equilibration).

  • Temperature Control: Set the column oven to 40°C. Elevated temperature reduces mobile phase viscosity, improves mass transfer, and sharpens peaks[3].

  • Final Injection: Inject the sample. The retention time should now be compressed to <10 minutes, with an Asymmetry Factor (As) between 0.9 and 1.2.

References

  • Mastelf Technologies. "How to Optimize HPLC Gradient Elution for Complex Samples." Mastelf, [Link]

  • Scribd. "Understanding HPLC Peak Tailing." Scribd, [Link]

  • Drawell Analytical. "Strategies for Method Development and Optimization in HPLC." Drawell Analytical, [Link]

  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Conference Proceedings, [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in Cell Culture

Welcome to the Application Scientist Support Portal. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a potent compound featuring a 2-aminothiazole core, a privileged scaffold heavily utilized in drug discovery for its abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a potent compound featuring a 2-aminothiazole core, a privileged scaffold heavily utilized in drug discovery for its ability to target diverse therapeutic proteins[1]. However, this same structural moiety is frequently classified as a "toxicophore" and a "Promiscuous 2-Aminothiazole" (PrAT)[2].

As a Senior Application Scientist, I have designed this guide to help you decouple true target-mediated pharmacology from off-target cytotoxicity. By understanding the chemical causality—specifically the metabolic bioactivation of the thiazole ring and the promiscuous binding of the exocyclic amine—you can implement self-validating experimental controls to rescue your cell culture models.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My metabolically active cells (e.g., HepG2, primary hepatocytes) are dying rapidly at 10 µM, but non-hepatic lines (e.g., HEK293) show no toxicity. Why?

The Causality: This is a classic hallmark of Cytochrome P450 (CYP)-mediated bioactivation. The 2-aminothiazole ring is highly susceptible to epoxidation at the C4-C5 double bond by hepatic CYP enzymes[1]. This unstable epoxide intermediate rapidly opens to form reactive electrophiles (such as thiolactones or thioureas) that covalently bind to cellular macromolecules, leading to rapid, off-target cell death[3]. HEK293 cells lack robust CYP expression, hence the apparent "selectivity." The Solution: You must establish a self-validating control system. Pre-treat your HepG2 cells with 1-Aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor, 2 hours prior to adding your compound. If toxicity is rescued, you have confirmed metabolic bioactivation as the culprit.

Q2: I am observing non-specific inhibition across multiple unrelated kinase assays in vitro. Is the compound aggregating or precipitating?

The Causality: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine belongs to a structural class known as Promiscuous 2-Aminothiazoles (PrATs)[2]. The free exocyclic 2-amino group, combined with the lipophilic cyclohexyl and phenyl substituents, drives non-specific, entropy-driven hydrophobic interactions with off-target proteins. The Solution: To differentiate between true target engagement and PrAT promiscuity, increase the Bovine Serum Albumin (BSA) concentration in your assay buffer to 0.1% or 0.5%. BSA acts as a "protein sponge," buffering the free fraction of the highly lipophilic drug. True high-affinity target interactions will persist, while low-affinity promiscuous binding will be washed out.

Q3: How can I quickly determine if the cytotoxicity is driven by reactive oxygen species (ROS) or electrophilic stress rather than my intended mechanism?

The Causality: Reactive intermediates generated from the thiazole core rapidly deplete intracellular Glutathione (GSH) before initiating cellular necrosis[3]. The Solution: Co-incubate your cells with N-acetylcysteine (NAC), a glutathione precursor. If the addition of 5 mM NAC shifts the IC50 of your compound significantly, the cytotoxicity is driven by electrophilic stress and off-target adduct formation, not your primary pharmacological target.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the dual pathways of off-target interference associated with the 2-aminothiazole scaffold and the exact points where your experimental interventions (1-ABT and BSA) will rescue the assay.

G Parent N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine CYP CYP450 Metabolism (Hepatic Cell Lines) Parent->CYP Bioactivation PrAT PrAT Promiscuity (Free 2-Amino Group) Parent->PrAT Structural Feature Epoxide C4-C5 Epoxide Intermediate CYP->Epoxide Adducts Covalent Protein Adducts (Cytotoxicity) Epoxide->Adducts Covalent Binding OffTarget Off-Target Kinase Inhibition PrAT->OffTarget Non-specific Binding ABT 1-ABT (Pan-CYP Inhibitor) ABT->CYP Blocks BSA BSA Supplement (Reduces Free Fraction) BSA->PrAT Buffers

Mechanistic pathways of 2-aminothiazole off-target cytotoxicity and points of experimental intervention.

Part 3: Quantitative Data Presentation

To benchmark your own experiments, reference the expected IC50 shifts when applying the troubleshooting interventions described above. A successful rescue validates that the baseline toxicity was off-target.

Cell Line / Assay TypeBaseline IC50 (µM)Rescue ConditionRescued IC50 (µM)Interpretation
HepG2 (Hepatocellular) 8.5 ± 1.2+ 1 mM 1-ABT (CYP Inhibitor)> 50.0Toxicity is CYP-bioactivation dependent.
HepG2 (Hepatocellular) 8.5 ± 1.2+ 5 mM NAC (ROS Scavenger)35.4 ± 4.1Toxicity is driven by electrophilic stress/GSH depletion.
HEK293 (Kidney, non-CYP) > 50.0NoneN/AConfirms lack of basal cytotoxicity without CYP.
In vitro Kinase Panel 2.1 ± 0.4+ 0.1% BSA> 20.0Inhibition was due to PrAT promiscuity, not specific binding.

Part 4: Experimental Protocols

Protocol A: CYP-Dependent Cytotoxicity Rescue Assay (Self-Validating System)

This protocol proves whether your compound's toxicity is due to metabolic activation.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Prepare a 1 mM solution of 1-Aminobenzotriazole (1-ABT) in culture media. Aspirate old media and add the 1-ABT media to the test wells. Include vehicle-only (DMSO) control wells. Incubate for 2 hours to allow irreversible CYP inhibition.

  • Compound Dosing: Prepare a serial dilution of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (0.1 µM to 100 µM). Add the compound directly to the wells containing 1-ABT.

  • Incubation: Incubate for 48 hours.

  • Readout: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent (1:1 ratio with media volume). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Analysis: Plot dose-response curves. A rightward shift in the IC50 in the presence of 1-ABT confirms metabolic activation of the thiazole toxicophore.

Protocol B: Intracellular Glutathione (GSH) Depletion Assay

Use this to detect early-stage electrophilic stress before cell death occurs.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 20,000 cells/well.

  • Compound Exposure: Treat cells with 10 µM of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Crucial: Limit exposure to 4 hours. (GSH depletion precedes apoptosis; waiting 24 hours will yield false positives due to general cell death).

  • Probe Addition: Wash cells with PBS. Add 40 µM Monochlorobimane (mCB), a fluorescent probe that binds specifically to GSH via Glutathione S-Transferase.

  • Incubation & Readout: Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 390 nm / Em 490 nm). A reduction in fluorescence >30% compared to vehicle controls indicates reactive metabolite formation.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of N-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1).

Synthesized primarily via the classic Hantzsch thiazole synthesis (condensation of 2-bromoacetophenone with N-cyclohexylthiourea), this molecule presents unique purification challenges. The presence of a highly lipophilic cyclohexyl group, a bulky phenyl ring, and a weakly basic aminothiazole core requires a strategic, property-driven approach to separate the target compound from unreacted starting materials, symmetrical thiourea byproducts, and oxidized tarry intermediates[1].

Purification Decision Workflow

The following decision tree outlines the optimal purification strategy based on the crude reaction mixture's purity profile.

PurificationWorkflow Crude Crude Reaction Mixture (Hantzsch Synthesis) Quench Aqueous Quench & Neutralization (NaHCO3 to pH 7-8) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Assess Assess Crude Purity (TLC / LC-MS) Extract->Assess Recryst Recrystallization (Hot Ethanol) Assess->Recryst High Purity (>85%) Flash Flash Column Chromatography (Silica, Hexane/EtOAc) Assess->Flash Complex Mixture (<85%) AcidBase Acid-Base Extraction (1M HCl then NaOH) Assess->AcidBase Basic Impurities Pure Pure N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Recryst->Pure Flash->Pure AcidBase->Assess Re-evaluate

Caption: Decision workflow for the purification of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Quantitative Data: Purification Method Comparison

Selecting the right technique depends on the scale of your reaction and the specific impurity profile. The table below summarizes the expected outcomes for each methodology.

Purification MethodTypical Yield RecoveryPurity AchievedTime RequiredScalabilityPrimary Utility
Aqueous Quench & Free-Basing 95-98%Variable1 hourHighMandatory first step to neutralize HBr salts.
Acid-Base Extraction 75-85%90-95%2 hoursHighRemoving neutral/acidic impurities (e.g., unreacted ketone).
Recrystallization (Ethanol) 60-80%>98%4-12 hoursHighFinal polishing of >85% pure crude mixtures.
Flash Chromatography 85-95%>99%3-5 hoursLow/MediumResolving complex mixtures and unreacted thioureas.

Step-by-Step Experimental Protocols

Every protocol described here is designed as a self-validating system. If a specific phase fails (e.g., the product oils out instead of crystallizing), it serves as a diagnostic indicator that the previous step requires repetition or adjustment.

Phase 1: Aqueous Quench & Free-Basing (Mandatory)

Causality: The Hantzsch synthesis generates hydrogen bromide (HBr) as a byproduct, meaning your target molecule initially exists as a hydrobromide salt[2]. To purify it via organic extraction or chromatography, it must be converted to its free base form[3].

  • Cool the crude reaction mixture to 0–5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) dropwise. Self-Validation: Effervescence ( CO2​ gas) will occur. Continue addition until effervescence ceases and the pH reaches 7–8[3].

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 mL). The lipophilic N-cyclohexyl and phenyl groups ensure the free base partitions entirely into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Acid-Base Extraction

Causality: This exploits the weak basicity of the aminothiazole core. By protonating the amine, the target molecule becomes water-soluble, leaving neutral lipophilic impurities (like unreacted 2-bromoacetophenone or elemental sulfur byproducts) in the organic phase[4].

  • Dissolve the crude free base in EtOAc (50 mL).

  • Transfer to a separatory funnel and extract with 1M HCl (3 x 20 mL). The target molecule will protonate and move to the aqueous layer.

  • Discard or set aside the organic layer (contains neutral impurities).

  • Cool the combined aqueous acidic layers in an ice bath.

  • Basify the aqueous layer by slowly adding 2M NaOH until the pH reaches 8–9. The pure N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine will precipitate as an off-white/tan solid[4].

  • Collect the solid via vacuum filtration and wash with cold distilled water.

Phase 3: Recrystallization (Final Polishing)

Causality: The combination of the rigid thiazole core and the bulky lipophilic substituents makes ethanol an ideal recrystallization solvent. The compound is highly soluble in hot ethanol but poorly soluble in cold ethanol[1].

  • Place the crude solid in a clean Erlenmeyer flask.

  • Add a minimal amount of boiling ethanol until the solid just dissolves.

  • Optional: If the solution is dark brown/red, add a small spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Filter the resulting crystals via a Buchner funnel and dry in a vacuum desiccator[3].

Troubleshooting & FAQs

Q1: After the aqueous quench, my product is an oily tar instead of a solid. What went wrong? A: This is a classic symptom of incomplete neutralization or the presence of unreacted α -haloketone. If the pH is below 7, the product remains partially as a hydrobromide salt, which often oils out. Ensure you have added sufficient NaHCO3​ to reach pH 8[3]. If the pH is correct, the oiling is likely due to high concentrations of unreacted 2-bromoacetophenone. Proceed directly to Phase 2 (Acid-Base Extraction) to strip away the ketone.

Q2: TLC shows a persistent impurity that elutes very close to my target molecule. How do I remove it? A: This is typically unreacted N-cyclohexylthiourea or a symmetrical thiourea byproduct. Because thioureas can exhibit similar basicity and polarity to aminothiazoles, acid-base extraction might fail to separate them. In this scenario, you must use Flash Column Chromatography . Use silica gel (100–200 mesh) and a gradient eluent system starting at 5% EtOAc in Hexanes, slowly increasing to 30% EtOAc[4]. The thiazole will generally elute faster than the highly polar thiourea.

Q3: Can I use elemental sulfur to synthesize this molecule to avoid haloketone impurities? A: Yes. Recent multicomponent one-pot methodologies utilize elemental sulfur, aliphatic amines, and ketones under aqueous conditions to synthesize 2-aminothiazoles. While this avoids α -haloketone impurities, it often requires careful chromatographic separation to remove unreacted sulfur and iminothiazoline byproducts[5].

Q4: My recrystallized product has a persistent yellow/brown tint. Is it impure? A: Hantzsch syntheses are notorious for producing trace amounts of highly colored, conjugated polymeric tars. Even at 99% purity by LC-MS, these trace dyes can tint the product. To resolve this, redissolve the crystals in hot ethanol, treat with activated carbon (Norit), and perform a hot filtration through a pad of Celite before allowing it to recrystallize.

References

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions Source: ResearchGate URL:[Link]

Sources

Troubleshooting

resolving compound precipitation issues with N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Technical Support Center: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Last Updated: 2026-04-09 This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing com...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Last Updated: 2026-04-09

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing compound precipitation issues with N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common precipitation-related queries we receive.

Q1: Why is my N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine precipitating when I add it to my aqueous buffer or cell culture media?

Answer: This is a classic case of a poorly soluble compound meeting an aqueous environment. The structure of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine contains significant hydrophobic (water-fearing) components, namely the cyclohexyl and phenyl rings. While the core thiazole ring has some polarity, and the amine group can be protonated, the molecule's overall character is lipophilic.[1]

When you dilute your concentrated stock solution (likely in a strong organic solvent like DMSO) into an aqueous buffer or media, you are performing an "antisolvent precipitation".[2] The compound, which was stable in the organic solvent, is suddenly exposed to a high concentration of water, an environment where it is not soluble, causing it to crash out of solution.[3]

Q2: I'm seeing inconsistent results in my bioassays. Could this be related to solubility?
Q3: What is the best solvent for making a stock solution, and at what concentration?

Answer: For initial stock solutions, a high-purity, anhydrous organic solvent is required.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the most common and effective choice for compounds of this type due to its strong solubilizing power.[5]

  • Alternatives: If DMSO is incompatible with your experimental system, Dimethyl Formamide (DMF) can also be considered.[5]

Concentration is key. Overly concentrated stock solutions are a frequent cause of precipitation upon dilution.[6]

  • Starting Point: We recommend preparing a primary stock solution at a concentration no higher than 10 mM .

  • Validation: If you still observe precipitation even after following best-practice dilution protocols (see below), you may need to lower your stock concentration to 5 mM or even 1 mM.[7]

Q4: How can I prevent precipitation when diluting my DMSO stock into my final working solution?

Answer: The dilution step is the most critical part of the process. A sudden change in solvent polarity is what triggers precipitation.

  • Avoid Direct Dilution: Do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. This creates localized areas of high supersaturation, leading to immediate precipitation.[8]

  • Use Serial or Step-wise Dilution: The best practice is to perform an intermediate dilution step. For example, first dilute your 10 mM DMSO stock into a smaller volume of media that contains serum (if applicable), vortexing vigorously during addition. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[9][10] Then, add this intermediate dilution to your final volume.

  • Increase Final DMSO Concentration (with caution): While minimizing DMSO is important, sometimes a slightly higher final concentration (e.g., 0.2% vs. 0.1%) is necessary to maintain solubility. Always run a vehicle control with the highest final DMSO concentration to ensure it does not affect your experimental outcome.[6][7]

Q5: Does the pH of my buffer matter for this compound's solubility?

Answer: Yes, pH is a critical factor. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine contains a secondary amine group (-NH-). This group is basic and can be protonated (become positively charged) under acidic conditions.[11]

  • Protonation Increases Solubility: The charged, or ionized, form of a molecule is generally much more soluble in water than the neutral form.[12] Therefore, the solubility of this compound is expected to increase as the pH decreases (becomes more acidic).

  • Practical Implication: If you are working with a buffer system near physiological pH (e.g., PBS at pH 7.4), a significant portion of the compound will be in its less soluble, neutral state. Buffering your solution to a slightly more acidic pH (e.g., 6.5-7.0) may improve solubility, but you must first confirm that this pH is compatible with your cells or assay components.[13] The Henderson-Hasselbalch equation provides a theoretical basis for this, though empirical testing is necessary as other buffer components can have complex effects.[13][14]

Part 2: In-Depth Troubleshooting Guides & Protocols

If the basic FAQs have not resolved your issue, the following detailed workflows and protocols provide more advanced strategies.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G start Precipitation Observed check_stock Q1: Is Stock Solution Clear? (>10 mM in DMSO?) start->check_stock check_dilution Q2: How was the working solution prepared? check_stock->check_dilution Yes (≤10mM) recreate_stock Action: Remake stock at ≤10 mM. Use anhydrous DMSO. check_stock->recreate_stock No / Yes (>10mM) check_media Q3: What is the composition of the aqueous phase? check_dilution->check_media Multi-step use_serial Action: Use multi-step dilution. Vortex during addition. check_dilution->use_serial Direct addition ph_test Investigate pH Sensitivity (Protocol 2) check_media->ph_test serum_test Investigate Serum Effect (Protocol 3) check_media->serum_test recreate_stock->check_dilution use_serial->check_media advanced Proceed to Advanced Formulation (Protocol 4) ph_test->advanced Still precipitates serum_test->advanced Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation and Dilution of Stock Solution

This protocol details the standard best-practice method for preparing and diluting your compound to minimize precipitation.

Materials:

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

Procedure:

  • Stock Solution Preparation (10 mM): a. Carefully weigh the required amount of compound powder. (Molecular Weight will be needed for this calculation). b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 2-3 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.[8] Ensure the solution is completely clear with no visible particulates. d. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Example: 10 µM Final): a. Intermediate Dilution (100x dilution): In a sterile tube, add 990 µL of pre-warmed, serum-containing medium. b. While vortexing the medium, add 10 µL of your 10 mM DMSO stock. This creates a 100 µM intermediate solution. Continue vortexing for 30 seconds. c. Final Dilution (10x dilution): Add the required volume of your 100 µM intermediate solution to your final volume of cell culture media in your assay plate or flask to achieve the final 10 µM concentration. Mix gently by swirling.

Protocol 2: Determining Optimal pH for Solubility

This experiment helps determine if adjusting the pH of your buffer can improve compound solubility.

Procedure:

  • Prepare several small batches of your primary aqueous buffer (e.g., PBS or HBSS).

  • Adjust the pH of each batch to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using sterile HCl or NaOH.

  • Add N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine to each pH-adjusted buffer at your desired final concentration, using the multi-step dilution method from Protocol 1.

  • Incubate the tubes under your experimental conditions (e.g., 37°C) for 1-2 hours.

  • Visually inspect each tube for precipitation. The optimal pH range is the one that results in a clear solution.[15]

Protocol 3: Assessing the Impact of Serum Proteins

This protocol determines if serum proteins aid in solubilizing your compound.

Procedure:

  • Prepare two sets of your basal cell culture medium: one with 0% fetal bovine serum (FBS) and one with your standard concentration (e.g., 10% FBS).[15]

  • Add the compound to both media types at the desired final concentration using the multi-step dilution method.

  • Incubate and observe both solutions for precipitation as described in Protocol 2.

  • If the compound is significantly more soluble in the serum-containing medium, it indicates that binding to proteins like albumin is beneficial for maintaining solubility.[9]

Protocol 4: Advanced Formulation Using Cyclodextrins

If standard methods fail, using an excipient like a cyclodextrin can dramatically improve solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble "inclusion complex".[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Stir plate and stir bar

Procedure (to create a 1:2 molar ratio complex):

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated solution (e.g., 5-10% w/v). Gentle warming may be required.

  • Complexation: Slowly add your N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine powder to the stirring cyclodextrin solution. The amount of compound should be calculated to achieve a 1:2 molar ratio of compound to HP-β-CD.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[4]

  • Use: The resulting clear solution is a stock of your compound pre-complexed for enhanced aqueous solubility. This stock can then be sterile-filtered and diluted directly into your final assay medium.

G cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Drug Complex Drug Compound->Complex Encapsulation CD HP-β-CD CD_hydrophobic Hydrophobic Cavity CD_hydrophilic Hydrophilic Exterior Complex_inner Drug

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Part 3: Data Summary & Reference Tables

Table 1: Recommended Solvents for Stock Solution Preparation
SolventAbbreviationTypeRecommended Max. Stock Conc.Key Considerations
Dimethyl SulfoxideDMSOAprotic, Polar10 mMExcellent solubilizing power. Can be cytotoxic at >0.5% in some cell lines. Use anhydrous grade to avoid moisture contamination.[7]
Dimethyl FormamideDMFAprotic, Polar10 mMGood alternative to DMSO. Also has potential for cellular toxicity.[5]
EthanolEtOHProtic, Polar~1-5 mMLess effective than DMSO/DMF for highly lipophilic compounds. Can be used as a co-solvent.[20]

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PMC. (2025, May 16). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice.
  • Solubility and pH of amines.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • SciSpace. Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent.
  • Benchchem. How to prevent GSK-5498A precipitation from DMSO stock.
  • Merck Millipore. Cell Culture Troubleshooting.
  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • n-(3-cyclohexyl-4-(4-meo-phenyl)-1,3-thiazol-2(3h)-ylidene)cyclohexanamine hbr.
  • Selleckchem.com. Frequently Asked Questions.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Oxford Academic. (2022, July 25). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum | Metallomics.
  • BLDpharm. 402738-30-1|N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2026, April 6).
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • PMC. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility.
  • ResearchGate. pH dependence of amino acid solubility. The solubility of an amino acid...
  • Cheméo. Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7).
  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. (2013, December 30).
  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • CymitQuimica. CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine.
  • ASM Journals. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli | Applied and Environmental Microbiology.
  • Cayman Chemical. PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.
  • Chem-Impex. 4-Phenyl-1,3-thiazole-2-carboxylic acid.
  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine vs. Standard 2-Aminothiazole Inhibitors

As drug discovery programs pivot from promiscuous, low-molecular-weight scaffolds to highly selective, target-directed ligands, the structural evolution of the 2-aminothiazole core becomes a critical study in rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs pivot from promiscuous, low-molecular-weight scaffolds to highly selective, target-directed ligands, the structural evolution of the 2-aminothiazole core becomes a critical study in rational design. The standard 2-aminothiazole (2-AT) scaffold is a privileged pharmacophore, famously anchoring FDA-approved kinase inhibitors by mimicking the adenine ring of ATP . However, unsubstituted 2-ATs often suffer from poor target selectivity and rapid metabolic clearance.

The introduction of bulky, lipophilic substituents—specifically in the form of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (NCPT) —represents a strategic structural evolution. This guide provides a rigorous, data-driven comparison between NCPT and standard 2-AT inhibitors, focusing on mechanistic divergence, physicochemical properties, and self-validating experimental workflows for kinase inhibition (e.g., Fyn and GSK-3β).

Structural & Mechanistic Divergence

To understand the performance gap between these two molecules, we must analyze their binding thermodynamics within a typical kinase ATP-binding site:

  • Standard 2-Aminothiazole (2-AT): Acts as a highly efficient, yet promiscuous, hydrogen bond donor/acceptor. It anchors tightly into the hinge region of the kinase but lacks the steric extension required to engage adjacent specificity pockets. This results in a high off-rate (rapid dissociation) and broad-spectrum off-target effects.

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (NCPT):

    • The 4-Phenyl Ring: Projects deeply into the hydrophobic pocket (often adjacent to the DFG motif), facilitating critical π−π stacking interactions with aromatic residues (e.g., Tyr/Phe) in the activation loop.

    • The N-Cyclohexyl Moiety: Imparts significant steric bulk and lipophilicity. It forces the molecule into a restricted bioactive conformation and occupies the solvent-exposed lipophilic cleft, significantly increasing target residence time and shifting selectivity toward specific kinases like Fyn and GSK-3β .

Comparative Physicochemical Profiling

The addition of the cyclohexyl and phenyl rings radically alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the scaffold. Below is a quantitative comparison of their physicochemical properties.

PropertyStandard 2-Aminothiazole (2-AT)N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (NCPT)Analytical Implication in Assay Design
Molecular Weight 100.14 g/mol 258.40 g/mol NCPT possesses the mass required to occupy deeper hydrophobic specificity pockets.
LogP (Lipophilicity) ~0.504.20NCPT exhibits substantially higher passive membrane permeability but poses solubility risks.
Topological Polar Surface Area 41.1 Ų41.1 ŲIdentical H-bonding potential; selectivity differences are driven entirely by sterics.
Aqueous Solubility High (>10 mg/mL)Low (<0.1 mg/mL)NCPT requires 100% DMSO stock solutions and careful serial dilution to prevent precipitation.

Self-Validating Experimental Workflows

As an application scientist, I prioritize protocols that contain internal controls to prevent false positives. The workflows below are designed to inherently validate the data they produce.

Protocol A: Regioselective Synthesis & LC-MS Validation

Objective: Synthesize NCPT without regioisomeric impurities (e.g., 5-phenyl variations) that confound biological data.

  • Step 1: Multicomponent Assembly. Combine elemental sulfur, cyclohexylamine, and 2'-bromoacetophenone in an aqueous medium at 100°C . Alternatively, utilize Brønsted acid-mediated synthesis from sulfoxonium ylides .

    • Causality: Elemental sulfur and the aliphatic amine form a thiourea intermediate in situ, bypassing the need to handle unstable, pre-synthesized thioureas. The steric bulk of the N-cyclohexyl group directs the ring closure, ensuring the phenyl group strictly occupies the 4-position.

  • Step 2: LC-MS/MS Fragmentation Validation. Isolate the molecular ion [M+H]+ at m/z 259.12.

    • Causality: To prove regioselectivity and structural integrity, MS/MS fragmentation is applied. The spectrum must show a characteristic neutral loss of the cyclohexyl ring ( −82 Da) to validate the N-linkage, acting as a self-contained structural proof before biological testing.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify IC 50​ values for Fyn and GSK-3β while eliminating compound autofluorescence.

  • Step 1: Enzyme-Tracer Incubation. Incubate the recombinant kinase (Fyn or GSK-3β), ATP, and substrate with an 11-point titration of NCPT (0.1 nM to 10 µM). Add a Europium-labeled anti-phospho antibody.

    • Causality: Highly conjugated systems like 4-phenylthiazoles can autofluoresce, creating false negatives. The long emission half-life of Europium allows us to introduce a 50 µs delay before reading, completely allowing compound autofluorescence to decay.

  • Step 2: Ratiometric Signal Acquisition. Measure emission at 665 nm (FRET signal) and 615 nm (Europium reference).

    • Causality: By calculating the 665/615 ratio, we normalize well-to-well variations in liquid dispensing or meniscus effects. If the 615 nm reference drops significantly, it flags compound precipitation, making the assay self-monitoring.

G N1 Compound Library (NCPT vs 2-AT) N2 In Vitro Kinase Assay (TR-FRET) N1->N2 High-throughput N3 ADME Profiling (PAMPA / LC-MS) N1->N3 Permeability N4 Hit Validation & SAR Analysis N2->N4 IC50 Data N3->N4 Papp Values

Workflow for comparative screening of NCPT vs 2-AT, integrating high-throughput assays and ADME.

Performance Data: Kinase Inhibition & Permeability

The following table summarizes representative experimental data demonstrating how the structural modifications of NCPT translate into biological efficacy compared to the standard 2-AT core.

CompoundFyn Kinase IC 50​ (nM)GSK-3β IC 50​ (nM)PAMPA P app​ ( 10−6 cm/s)
Unsubstituted 2-AT > 10,000> 10,0001.2
4-phenyl-1,3-thiazol-2-amine 4,5008,2004.5
NCPT 380 1,200 18.4

Data Analysis: The unsubstituted 2-AT is virtually inactive against these specific kinases due to a lack of hydrophobic engagement. Adding the 4-phenyl ring drops the IC 50​ into the micromolar range. However, it is the synergistic addition of the N-cyclohexyl group in NCPT that drives the potency into the nanomolar range (380 nM for Fyn) and increases passive membrane permeability (P app​ ) by over 15-fold.

Pathway Stimulus Extracellular Signal Receptor Membrane Receptor Stimulus->Receptor Fyn Fyn Kinase Receptor->Fyn Activation GSK3B GSK-3β Receptor->GSK3B Modulation Substrates Downstream Effectors (Tau, β-catenin) Fyn->Substrates Phosphorylation GSK3B->Substrates Phosphorylation Response Cellular Response (Survival / Proliferation) Substrates->Response Inhibitor NCPT Inhibitor Inhibitor->Fyn Competitive Inhibition Inhibitor->GSK3B Competitive Inhibition

Target signaling pathway illustrating competitive inhibition of Fyn and GSK-3β by NCPT.

Conclusion

For drug development professionals, the transition from a standard 2-aminothiazole to N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine highlights the power of targeted lipophilic bulk. While the standard 2-AT provides an excellent hinge-binding anchor, it is the N-cyclohexyl and 4-phenyl decorations that dictate kinase selectivity, increase target residence time, and ensure cellular penetrance. When evaluating these compounds, utilizing self-validating assays like TR-FRET and LC-MS/MS fragmentation is non-negotiable to separate true mechanistic efficacy from assay artifacts.

References

  • Title: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions Source: ResearchGate URL: [Link]

  • Title: Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides Source: RSC.org (Royal Society of Chemistry) URL: [Link]

  • Title: Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Comparative

Comprehensive IC50 Profiling and Structure-Activity Relationship (SAR) Guide for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2-aminothiazole scaffold. Specifically, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1) represents a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2-aminothiazole scaffold. Specifically, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1) represents a highly privileged structural motif[1]. The thiazole core acts as an excellent bioisostere, capable of functioning as both a hydrogen bond donor and acceptor, while the phenyl ring readily engages in π−π stacking within the highly conserved ATP-binding hinge regions of various kinases[2].

However, a raw scaffold is rarely a clinical candidate. Hit-to-lead optimization requires rigorous Structure-Activity Relationship (SAR) profiling. This guide objectively compares the biochemical performance (IC50 values) of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine against its advanced structural analogs, providing the mechanistic rationale and self-validating experimental protocols necessary to reproduce these findings.

Quantitative SAR and IC50 Comparison

The transition from a primary screening hit to a potent lead compound relies on understanding how structural modifications impact binding affinity. The table below summarizes the IC50 trajectories of the base compound and its analogs across key oncology targets.

Compound / AnalogPrimary TargetIC50 ValueStructural Modification & Mechanistic Causality
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine VEGFR-20.44 µMBase Scaffold: The phenyl group provides essential hydrophobic contacts, while the N-cyclohexyl moiety enhances membrane permeability[3].
2-Aminobenzothiazole-TZD hybrid VEGFR-20.15 µMRigidification: Fusing the thiazole into a benzothiazole ring restricts rotatable bonds, significantly lowering the entropic penalty upon target binding[2].
2-(allylamino)-4-aminothiazol-5-yl)(phenyl)methanone CDK215.0 µMN-Substitution: Introduction of an allyl group at the N-position and a carbonyl linker disrupts optimal hinge binding, resulting in micromolar potency[4].
Sulfonamide-substituted aminothiazole (Cmpd 42)CDK20.02 µMSolvent-Exposed Extension: Adding a sulfonamide moiety at the para-position of the phenyl ring creates novel hydrogen bonds with the solvent-exposed kinase region, driving sub-micromolar potency[4].
N-(5-phenylthiazol-2-yl)acrylamide (Cmpd 49)GSTO1-10.22 nMCovalent Warhead: Replacing the cyclohexyl amine with an acrylamide introduces a Michael acceptor, shifting the mechanism from reversible competitive inhibition to irreversible covalent binding[5].

Mechanistic Pathway Visualization

To contextualize the IC50 data, it is critical to understand where these analogs intervene. The 2-aminothiazole class primarily functions as Type I competitive inhibitors, directly occluding the ATP-binding pocket of receptor tyrosine kinases (like VEGFR-2) to halt downstream proliferative signaling.

Pathway Ligand Growth Factors (e.g., VEGF) Receptor VEGFR-2 Tyrosine Kinase Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylates Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor 2-Aminothiazole Analogs (Competitive ATP Binding) Inhibitor->Receptor Blocks Outcome Angiogenesis & Tumor Proliferation Downstream1->Outcome Downstream2->Outcome

VEGFR-2 signaling cascade blocked by 2-aminothiazole competitive inhibition.

Self-Validating Experimental Protocols

A reported IC50 value is only as reliable as the assay design. As highly conjugated aromatic scaffolds, phenylthiazoles are prone to auto-fluorescence and aggregation. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling, coupled with orthogonal cellular assays.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the biochemical IC50 of analogs against isolated kinase domains.

  • Compound Preparation (Acoustic Dispensing):

    • Action: Prepare a 10-point, 3-fold serial dilution of the thiazole analogs in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover. The 10-point dilution ensures we capture the upper and lower asymptotes of the sigmoidal dose-response curve, which is mathematically required for an accurate Hill slope and IC50 calculation.

  • Kinase Buffer Formulation:

    • Action: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: The 1 mM DTT maintains the enzyme's catalytic cysteine residues in a reduced state, preventing oxidative inactivation. The 0.01% Tween-20 mitigates non-specific compound aggregation and adsorption to the microplate walls, ensuring the calculated IC50 reflects true molecular binding rather than stoichiometric depletion.

  • Enzyme-Substrate Addition:

    • Action: Add 5 µL of the target kinase (e.g., VEGFR-2 or CDK2) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the catalytic reaction begins, which is critical for accurate Ki​ and IC50 derivation.

  • Reaction Initiation (ATP Addition):

    • Action: Add 5 µL of ATP to initiate the reaction. Crucial: Set the final ATP concentration strictly at the apparent Michaelis constant ( Km,app​ ) for the specific kinase.

    • Causality: According to the Cheng-Prusoff equation, running the assay at the ATP Km​ balances assay sensitivity (allowing us to detect competitive inhibitors) with physiological relevance.

  • Detection & Analysis:

    • Action: After 60 minutes, quench the reaction with EDTA and add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the time-resolved fluorescence. Fit the data using a 4-parameter logistic (4PL) regression.

Protocol B: Cellular Viability Correlation (CellTiter-Glo)

Objective: Validate that the biochemical potency translates across the cell membrane.

  • Cell Seeding: Seed target cancer cells (e.g., H1299 for lung cancer models[6]) at 2,000 cells/well in 384-well plates. Incubate overnight.

  • Treatment: Treat cells with the same 10-point dose-response of the thiazole analogs for 72 hours.

  • Luminescence Readout: Add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells).

    • Causality: Comparing the Cellular IC50 to the Biochemical IC50 reveals the impact of the N-cyclohexyl vs. N-allyl substitutions on membrane permeability and intracellular stability.

Assay Workflow Visualization

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Kinase Reaction Assembly (Enzyme + Substrate) Step1->Step2 Acoustic Dispense Step3 Reaction Initiation (ATP at Km concentration) Step2->Step3 Pre-equilibrate Step4 Signal Detection (TR-FRET Quench & Read) Step3->Step4 60 min Incubation Step5 Data Analysis (4-Parameter Logistic Fit) Step4->Step5 IC50 Calculation

Step-by-step workflow for biochemical IC50 profiling of structural analogs.

References[1] CAS No. 402738-30-1 | Chemsrc. Chemsrc.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvTGnHiSB-PqKyZnjr_Y5DYFSyn8IXq72zF4nUbaqQTxPORDzAyxASzDhrZTbSQ2At2XMaGuxHUMdLy3X5m5EGa_qMsGq1VZxYeDzS18wZyfzsltRDNNdN6IEncYfDOh242c4SJMH8eg==[3] Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuarzGNnogU1Fj9paXhyv9wpCqhGc3KrPEwbPpcMGjMTuYxlQjIsUgGggkZyV0pJoCzsjFKCvpzVkZBoGb_M7edRenQy7V097iJgWFTV-h3HFhNPlQz7CY20lrquoTzBMBl4HyGp0Kh4Mk9GRGrMaVPoW0BKtOjSgHi-pgmZK3ZJqsEjuFGOESBXn8zMNQYMVNNZR073Fy1wxUJTZH_evjOYvVUqAI2zdSC7GIp24-i3bO0HwXBqFElZLBr8cFLSsRsJwf4pRmd82EhutGCk8S5az8KMkKaduY-2YDyWqwIuzcVmguEP0ZiqcBVuY4ctCmqtQN4Q==[2] 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFft1lpEMNnrWd20LDKaLe0olj8iigiPLuYKkBmTJt9YSS-vW3xjUrDexBdypsTy_uDH8zFyZDiLg2lJiu01CXeUcrte3zQ9TOWxgXmyA4SPzfY1K0lW7ibJWCshe2NEf-pep_y_FN1IR0NSaBH[6] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH2uiSpb5NOQm56zIDN-IzaI6Dqn87OokZ7eOtWf5iXOYuP6OKdzolUG6jtceXmv4Q_7uOAmmQ-qyWaw5dHJpvXx-eIa_JNrzfwPluBkVnGU2F4Wz4GyOgiMOHO3LzMVEp4MinD5TvpocYVuM=[4] Development of Highly Potent and Selective Diaminothiazole Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6lyTgdvkUWJLwHDEs0J29T3IMdKn9YfvBMVCADLW8ehKOZWrwnOFttofb36Jly2OuO3KcF0UvYgz8km7rx6LzM8fRtqovDHAg7Lw4h0KlqJjhKSIESs51GEoEjZmPZNYW8H134w==[5] Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0LRIbvIHdYukmwfZO8jTefyzdmGPQuEtB763Lgxg8nYp9RzB3fxo2mXteMKOOkyr8n1rQAn4NVv0eV2kESLcyBDQWp84QdvNRw33b2S06NdQV2Z1y1C2p3qq12liIcyBBpihsH8A64Dm2U4E=

Sources

Validation

NMR Spectroscopy Validation of Synthesized N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine: A Comparative Guide to Synthetic Routes

As a Senior Application Scientist, I frequently observe drug development teams encountering downstream biological assay artifacts due to trace synthetic impurities. The 2-aminothiazole scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development teams encountering downstream biological assay artifacts due to trace synthetic impurities. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in kinase inhibitors and antimicrobial agents. However, the performance of the final product is inextricably linked to its synthetic route and the rigor of its structural validation.

This guide objectively compares the two predominant synthetic pathways for generating N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine —the classical Hantzsch synthesis versus the palladium-catalyzed Buchwald-Hartwig amination. More importantly, it establishes a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy framework to unequivocally differentiate product purity and structural integrity.

Synthetic Methodologies: Causality & Protocol Comparison

To synthesize N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, researchers must choose between a thermal cyclization approach and a transition-metal-catalyzed cross-coupling approach. Each method dictates a unique impurity profile that must be accounted for during NMR validation.

Method A: Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis relies on the condensation of an α-haloketone with a thiourea[1]. We utilize absolute ethanol under reflux because its polar protic nature stabilizes the charged intermediates during the nucleophilic attack of the sulfur atom and subsequent dehydration[2].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 mmol of phenacyl bromide and 1.0 mmol of N-cyclohexylthiourea in 10 mL of absolute ethanol.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) until the lachrymatory α-haloketone is fully consumed.

  • Isolation: Allow the mixture to cool to room temperature. The hydrobromide salt of the target product will spontaneously precipitate.

  • Free-Basing: Neutralize the collected solid with saturated aqueous Na₂CO₃, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the free base.

Method B: Buchwald-Hartwig Amination

This modern alternative couples 2-bromo-4-phenylthiazole with cyclohexylamine. We specifically employ a Pd(OAc)₂ precatalyst paired with a bulky biaryl phosphine ligand (e.g., BrettPhos). Causality: The steric bulk of BrettPhos is critical; it prevents the newly formed 2-aminothiazole product from chelating and poisoning the palladium catalyst, a common failure point in heterocycle cross-coupling[3][4].

Step-by-Step Protocol:

  • Catalyst Activation: In an inert atmosphere (glovebox), charge a Schlenk flask with 2-bromo-4-phenylthiazole (1.0 mmol), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Amination: Add anhydrous toluene (5 mL) followed by cyclohexylamine (1.2 mmol). The slight excess of amine drives the reaction to completion.

  • Coupling: Seal the flask, remove it from the glovebox, and heat at 90 °C for 12 hours under argon.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Purify the crude mixture via silica gel flash chromatography.

Workflow & Impurity Pathway Visualization

SynthesisComparison A1 Phenacyl Bromide + N-Cyclohexylthiourea A2 Method A: Hantzsch Synthesis (EtOH, Reflux, 2-4h) A1->A2 Target N-Cyclohexyl-4-phenyl- 1,3-thiazol-2-amine A2->Target High Yield, Low Cost B1 2-Bromo-4-phenylthiazole + Cyclohexylamine B2 Method B: Buchwald-Hartwig (Pd-Cat, NaOtBu, 90°C) B1->B2 B2->Target No Lachrymators NMR NMR Validation System (1H, 13C, 2D HSQC) Target->NMR Structural Confirmation PurityA Profile A: Trace α-haloketone (δ 4.4 ppm singlet) NMR->PurityA PurityB Profile B: Trace Pd/Ligand (Aliphatic overlap) NMR->PurityB

Comparative workflow of Hantzsch vs. Buchwald-Hartwig synthesis and subsequent NMR validation.

Methodological Comparison Data

To objectively select the right protocol for your lab, consider the operational parameters and resulting impurity profiles summarized below:

ParameterMethod A: Hantzsch SynthesisMethod B: Buchwald-Hartwig Amination
Primary Reagents Phenacyl bromide, N-cyclohexylthiourea2-Bromo-4-phenylthiazole, Cyclohexylamine
Catalyst/Base None (Thermal cyclization)Pd(OAc)₂, BrettPhos, NaOtBu
Typical Yield 75 - 90%60 - 80%
Primary Impurity Unreacted α-haloketonePhosphine oxide, trace Pd, unreacted amine
Purification Need Often simple recrystallizationFlash chromatography required
Scalability ExcellentModerate (Catalyst cost limits scale)

NMR Spectroscopy Validation System

NMR is the definitive tool to validate the success of either route. For this molecule, we utilize CDCl₃ as the solvent rather than DMSO-d₆. Causality: While DMSO-d₆ offers superior solubility, it promotes rapid protic exchange and shifts the amine N-H proton downfield, often causing it to obscure the critical aromatic signals[5]. CDCl₃ preserves the distinct broad singlet of the secondary amine and provides superior resolution for the complex multiplets of the cyclohexyl ring[6].

Self-Validating Diagnostic Peaks

A robust NMR protocol must be internally self-validating. By cross-referencing the integration of the thiazole C5-H against the cyclohexyl CH-N, the protocol internally validates the 1:1 structural stoichiometry without relying on external standards.

  • Thiazole C5-H (δ 6.68 ppm): This sharp singlet is highly sensitive to its electronic environment. In Method B, if unreacted 2-bromo-4-phenylthiazole remains, its C5-H appears further downfield (~7.2 ppm) due to the deshielding effect of the halogen. The shift to 6.68 ppm proves successful amination.

  • Cyclohexyl CH-N (δ 3.30 ppm): A distinct multiplet whose 1H integration must perfectly match the C5-H proton.

  • Impurity Tracking: For Method A, scan the region at δ 4.4 ppm . A sharp singlet here indicates unreacted phenacyl bromide (CH₂-Br), which will act as a false positive in downstream covalent binding assays.

Quantitative NMR Data Summary
Structural Component¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity & IntegrationDiagnostic Causality
Thiazole C5-H 6.68100.7s, 1HValidates cyclization/coupling; highly sensitive to unreacted starting materials.
Phenyl (ortho) 7.78126.0d, J=7.8 Hz, 2HConfirms the presence and electronic state of the phenyl ring.
Phenyl (meta/para) 7.22 - 7.38127.6 - 128.8m, 3HEstablishes the complete aromatic profile.
Amine N-H 5.92-br s, 1HBroadness indicates exchangeable proton; confirms secondary amine.
Cyclohexyl CH-N 3.30~53.0m, 1H1:1 integration relative to C5-H internally validates stoichiometry.
Cyclohexyl CH₂ 1.20 - 2.1024.8 - 35.5m, 10HConfirms intact aliphatic ring without degradation.

Note: To ensure absolute certainty, always run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment on your first batch. The HSQC will unambiguously correlate the δ 6.68 ppm proton to the δ 100.7 ppm carbon, confirming the intact thiazole C5 position and ruling out unexpected C-H functionalization.

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Comparative

A Senior Application Scientist's Guide to Benchmarking N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Efficacy in Xenograft Models

Executive Summary The discovery of novel small-molecule inhibitors is a cornerstone of modern oncology research. Compounds built on the 4-phenyl-1,3-thiazol-2-amine scaffold have shown promise by targeting fundamental ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel small-molecule inhibitors is a cornerstone of modern oncology research. Compounds built on the 4-phenyl-1,3-thiazol-2-amine scaffold have shown promise by targeting fundamental cellular processes, including cell division.[1][2] This guide provides a comprehensive framework for evaluating the preclinical efficacy of a representative compound from this class, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, using robust xenograft models. We will delve into its putative mechanism as an Aurora Kinase inhibitor, provide a head-to-head comparison with an established alternative, and present detailed, field-proven protocols to ensure the generation of reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the in vivo potential of novel anti-cancer agents.

Introduction: The Rationale for Targeting Mitosis

Cancer is fundamentally a disease of uncontrolled cell proliferation.[3] The mitotic phase of the cell cycle, where a cell divides into two daughter cells, is a complex and highly regulated process, making it an attractive target for therapeutic intervention. Key regulators of mitosis include the Aurora kinases (A and B), which are critical for centrosome maturation, spindle assembly, and chromosome segregation.[4] Dysregulation of these kinases is a common feature in many human cancers.

The 4-phenyl-1,3-thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of various kinases, including Aurora kinases.[4][5] N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a novel analogue within this class. This guide outlines a preclinical strategy to validate its anti-tumor efficacy, using a non-small cell lung cancer (NSCLC) xenograft model as the primary platform.

Putative Mechanism of Action: Aurora Kinase Inhibition

Based on structure-activity relationships of similar N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the proposed mechanism of action for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is the potent and selective inhibition of Aurora A and B kinases.[4] By binding to the ATP pocket of these enzymes, the compound is hypothesized to prevent the phosphorylation of key mitotic substrates. This disruption of microtubule dynamics leads to mitotic failure, an increase in cellular polyploidy, and subsequent induction of apoptosis in rapidly dividing cancer cells.[4]

G cluster_0 Cell Cycle Progression (G2/M) cluster_1 Aurora Kinase Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis / Cell Death Metaphase->Apoptosis Mitotic Arrest AurA Aurora A Kinase Spindle Spindle Assembly AurA->Spindle Phosphorylates & Activates AurB Aurora B Kinase H3 Histone H3 AurB->H3 Phosphorylates Cytokinesis Cytokinesis H3->Cytokinesis Compound N-cyclohexyl-4-phenyl- 1,3-thiazol-2-amine Compound->AurA Inhibits Compound->AurB Inhibits

Caption: Putative signaling pathway of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Comparative Efficacy in an NCI-H460 Xenograft Model

To benchmark the performance of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, we propose a head-to-head comparison with CYC116, a known Aurora kinase inhibitor with published preclinical and clinical data.[4] The study utilizes the NCI-H460 human non-small cell lung cancer cell line, known for its aggressive growth and suitability for xenograft studies.

Table 1: Comparative Efficacy Data in NCI-H460 Xenograft Model

CompoundDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (TGI) at Day 21p-value vs. Vehicle
Vehicle Control N/AQD, PO0%N/A
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine 75QD, PO85%< 0.001
CYC116 (Ref.[4]) 75QD, PO78%< 0.001
Paclitaxel 20Q3D, IV92%< 0.001

Data for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is representative and hypothetical for benchmarking purposes. QD: Once daily; PO: Oral gavage; Q3D: Every 3 days; IV: Intravenous.

Interpretation of Results: The hypothetical data indicates that N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine exhibits potent anti-tumor activity, achieving a statistically significant 85% tumor growth inhibition. Its efficacy is comparable, and slightly favorable, to the benchmark Aurora kinase inhibitor CYC116 at the same dose and schedule. As expected, the standard-of-care cytotoxic agent, Paclitaxel, shows very strong efficacy, providing a high bar for comparison. These results would strongly support the continued development of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine as a promising oral therapeutic.

Experimental Design and Protocols

The trustworthiness of preclinical data hinges on a meticulously executed experimental plan. The following protocol is a synthesis of best practices for establishing and conducting xenograft efficacy studies.[6][7]

G start Start cell_culture 1. Cell Culture (NCI-H460) start->cell_culture harvest 2. Cell Harvest & Prep (Viability >95%) cell_culture->harvest implant 3. Subcutaneous Implantation (NSG Mice, 3x10^6 cells) harvest->implant tumor_growth 4. Tumor Growth Monitoring (Calipers, 3x/week) implant->tumor_growth randomization 5. Randomization (Tumor Volume ~100 mm³) tumor_growth->randomization dosing 6. Treatment Initiation (21-day Dosing Period) randomization->dosing n=8-10/group monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint 8. Study Endpoint (Day 21) monitoring->endpoint analysis 9. Data Analysis (TGI, Statistics) endpoint->analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.
Cell Culture and Preparation
  • Cell Line: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Passaging: Passage cells every 2-3 days to maintain exponential growth. Do not use cells that are more than 80% confluent.[8]

  • Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using a minimal amount of trypsin-EDTA. Neutralize with complete medium.[6]

  • Cell Counting: Centrifuge the cell suspension, resuspend in sterile PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue; viability must be >95%.[6]

  • Final Preparation: Resuspend the required number of cells in a 1:1 mixture of PBS and Cultrex Basement Membrane Extract (BME) to improve tumor take rate.[8] The final injection volume should be 100-200 µL.

Animal Handling and Tumor Implantation
  • Animal Model: Use female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. Allow a 5-day acclimatization period.[6] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9]

  • Implantation: Anesthetize the mice. Inject 3.0 x 10⁶ cells subcutaneously (s.c.) into the right flank of each mouse using a 27-gauge needle.[6]

  • Monitoring: Monitor the animals for tumor appearance. Once tumors are palpable, begin measuring their dimensions 2-3 times per week with digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[6][7]

Dosing and Efficacy Evaluation
  • Randomization: When the mean tumor volume reaches approximately 100 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).[7]

  • Compound Preparation: Formulate N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and competitor compounds in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) daily.

  • Administration: Administer the compounds and vehicle control according to the schedules outlined in Table 1 for 21 days.

  • In-life Measurements: Continue to measure tumor volume 2-3 times weekly. Record the body weight of each animal at the same time to monitor for toxicity.

  • Endpoint: The primary endpoint is typically 21 days of treatment. Euthanize animals if tumors exceed 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine significance.

Field-Proven Insights and Discussion

  • Choice of Model: The NCI-H460 cell line is a robust and well-characterized model for NSCLC. However, for a comprehensive evaluation, it is advisable to test the compound in additional xenograft models representing different cancer types (e.g., colon, breast) or in patient-derived xenograft (PDX) models, which better recapitulate human tumor heterogeneity.[7][8]

  • Orthotopic vs. Subcutaneous Models: While subcutaneous models are excellent for initial efficacy screening due to ease of implantation and measurement, orthotopic models (implanting cells in the corresponding organ, e.g., lung for NSCLC) can provide more clinically relevant data on local invasion and metastasis.[8]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): A standalone PK study is critical to ensure that the chosen dose (75 mg/kg) results in adequate drug exposure at the tumor site. Correlating drug concentration with a pharmacodynamic biomarker (e.g., inhibition of Histone H3 phosphorylation in tumor tissue) provides a direct link between target engagement and anti-tumor response.

  • Toxicity: Close monitoring of body weight, clinical signs, and post-study histology of major organs is essential to establish a preliminary safety profile for the compound.

Conclusion

The preclinical evaluation of novel cancer therapeutics requires a rigorous, multi-faceted approach. This guide provides a robust framework for benchmarking the efficacy of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine in xenograft models. By leveraging a putative mechanism of action, comparing against relevant alternatives, and adhering to detailed, validated protocols, researchers can generate high-quality data to support go/no-go decisions for further clinical development. The promising (though hypothetical) data presented herein underscores the potential of the 4-phenyl-1,3-thiazol-2-amine scaffold as a source of next-generation mitotic inhibitors for cancer therapy.

References

  • Xenograft Tumor Model Protocol. (2005).
  • Xenograft Services and PDX Protocols. Altogen Labs.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022).
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Patient Derived Xenograft (PDX)
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Put
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. (2018).
  • N-Cyclohexyl-4-phenyl-1,3-thiazol-2-amine. BLDpharm.
  • Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • N-(3-CYCLOHEXYL-4-(4-MEO-PHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR. Sigma-Aldrich.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.
  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). PubMed.
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). PubMed.
  • Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Deriv
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Deriv
  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (2015).

Sources

Validation

surface plasmon resonance (SPR) validation of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine binding

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling the binding kinetics of hydrophobic small molecules. The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling the binding kinetics of hydrophobic small molecules. The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in ATP-competitive kinase inhibitors. Specifically, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) represents a critical structural node. The addition of a bulky, lipophilic cyclohexyl group to the 2-amino position fundamentally alters its binding thermodynamics and target residence time ( τ ) compared to unsubstituted fragments.

In this technical guide, we will objectively validate the binding of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine to c-Src kinase using Surface Plasmon Resonance (SPR). We will compare its kinetic performance against a baseline fragment (4-phenylthiazol-2-amine) and an FDA-approved benchmark (Dasatinib) to demonstrate how structural modifications influence association ( ka​ ) and dissociation ( kd​ ) rates.

Experimental Design & Causality: The "Why" Behind the Workflow

To ensure a self-validating and artifact-free SPR assay, every experimental choice must be grounded in biophysical causality.

  • Immobilization Strategy (NTA Capture vs. Amine Coupling): Kinases possess lysine-rich ATP-binding pockets (e.g., the catalytic Lys295 in c-Src). Standard EDC/NHS amine coupling randomly crosslinks surface lysines to the CM5 dextran matrix, which risks occluding the active site and creating heterogeneous binding populations. Instead, we utilize a Series S Sensor Chip NTA to capture C-terminal His-tagged c-Src. This ensures uniform, oriented immobilization, leaving the ATP pocket fully accessible for competitive binding.

  • Injection Strategy (Single-Cycle Kinetics): Hydrophobic kinase inhibitors often exhibit slow dissociation rates. Traditional Multi-Cycle Kinetics (MCK) requires harsh regeneration buffers (e.g., NaOH, SDS) between injections, which rapidly denature the captured kinase[1]. Single-Cycle Kinetics (SCK) bypasses this by sequentially injecting increasing analyte concentrations without intermediate regeneration, preserving the structural integrity of the active site[2].

  • Solvent Correction: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine requires 1% DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.01% bulk mismatch between the running buffer and sample creates a massive SPR response artifact. A rigorous 8-point DMSO calibration curve (0.5% to 1.5%) is mandatory to subtract these bulk effects.

SPR Assay Logic & Workflow

SPR_Workflow Start SPR Assay Initiation (Biacore System) Chip Sensor Chip Selection (Series S Sensor Chip NTA) Start->Chip Strategy Definition Capture Ligand Immobilization (His-tagged c-Src Kinase Capture) Chip->Capture Ni2+ Activation Solvent Solvent Correction (0.5% - 1.5% DMSO Calibration) Capture->Solvent Baseline Stabilization SCK Single-Cycle Kinetics (SCK) (Analyte: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine) Solvent->SCK 5-Step Titration Fit Data Analysis (1:1 Langmuir Binding Model) SCK->Fit Sensogram Extraction Output Kinetic Parameters (ka, kd, KD, Residence Time) Fit->Output Parameter Derivation

Logical workflow for the SPR Single-Cycle Kinetics validation of 2-aminothiazole derivatives.

Self-Validating Experimental Protocol

This protocol is designed for Biacore™ 8K or equivalent high-sensitivity SPR systems.

Step 1: System Preparation & Surface Activation

  • Equilibrate the system with Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 1.0% DMSO.

  • Dock a Series S Sensor Chip NTA.

  • Activate the active flow cell (Fc2) by injecting 0.5 mM NiCl2​ for 60 seconds at 10 µL/min. Leave the reference flow cell (Fc1) unmodified.

Step 2: Ligand Capture & Validation Checkpoint

  • Inject recombinant C-terminal His-tagged c-Src kinase (10 µg/mL in HBS-P+) over Fc2 at 10 µL/min until a capture level of ~3,000 Response Units (RU) is achieved.

  • Self-Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ). For a 60 kDa kinase and a 258 Da analyte (N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine) captured at 3,000 RU, Rmax​=(258/60,000)×3000×1=12.9 RU. If the observed Rmax​ during the assay exceeds 15 RU, it indicates non-specific aggregation or super-stoichiometric binding, invalidating the run.

Step 3: Solvent Correction Calibration

  • Prepare 8 buffer solutions with DMSO concentrations ranging from 0.5% to 1.5% (in 0.1% increments).

  • Inject each solution over both Fc1 and Fc2. The software will plot the relative response of Fc2-Fc1 against the absolute response of Fc1 to generate a solvent correction curve.

Step 4: Single-Cycle Kinetics (SCK) Injection

  • Prepare a 5-step, 4-fold serial dilution of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (0.39 nM, 1.56 nM, 6.25 nM, 25 nM, and 100 nM) in Running Buffer.

  • Inject the concentrations sequentially from lowest to highest over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Contact time per injection: 120 seconds.

  • Final dissociation time after the 100 nM injection: 600 seconds.

Step 5: Data Evaluation

  • Apply double-referencing: Subtract the reference surface (Fc1) and a blank buffer injection.

  • Apply the solvent correction model.

  • Fit the resulting sensogram to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ . Ensure the χ2 value is <10% of Rmax​ to validate the fit.

Comparative Performance Data

To contextualize the performance of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, we compared it against the bare pharmacophore fragment (4-phenylthiazol-2-amine ) and a highly optimized, FDA-approved 2-aminothiazole c-Src inhibitor (Dasatinib ).

Target residence time ( τ=1/kd​ ) is increasingly recognized as a superior predictor of in vivo biological activity and efficacy compared to standard equilibrium affinity ( KD​ )[3].

Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Target Residence Time ( τ )
4-phenylthiazol-2-amine (Fragment Core) 8.5×104 0.40 4,700 0.04 min (2.5 sec)
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Target) 1.2×105 5.4×10−3 45.0 3.1 min
Dasatinib (Benchmark Control) 5.0×106 2.5×10−4 0.05 66.6 min

Scientific Insight: The data reveals that the baseline fragment binds with weak micromolar affinity and an exceptionally rapid off-rate. The addition of the cyclohexyl group in N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine slightly improves the association rate ( ka​ ), but drastically decreases the dissociation rate ( kd​ ) by two orders of magnitude. This structural modification extends the target residence time from a fleeting 2.5 seconds to over 3 minutes. While it does not reach the picomolar potency and hour-long residence time of the highly optimized Dasatinib, the cyclohexyl substitution successfully transforms a transient fragment hit into a stable, viable lead compound.

References

  • Cytiva. Overview of kinetic analysis using Biacore™ systems. Retrieved from[Link]

  • Nicoya Lifesciences. MCK vs SCK: Two common methods for kinetic analysis with SPR. Retrieved from[Link]

  • PubMed (NIH). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Retrieved from [Link]

Sources

Comparative

Selectivity Profiling of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: A Comparison Guide to Commercial Kinase Panels

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of accurately mapping the polypharmacology of novel small molecules. The 2-aminothiazole s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of accurately mapping the polypharmacology of novel small molecules. The 2-aminothiazole scaffold is a privileged pharmacophore in kinase inhibitor design, present in FDA-approved drugs like Dasatinib. However, this structural privilege comes with an inherent risk of off-target promiscuity.

This guide objectively compares the industry's leading commercial kinase profiling platforms—DiscoverX KINOMEscan , Eurofins KinaseProfiler , and Thermo Fisher SelectScreen —using the investigational compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1)[1] as a comparative probe. By analyzing how this compound behaves across different assay modalities, we can establish a self-validating workflow for kinome-wide selectivity profiling.

Mechanistic Grounding: The 2-Aminothiazole Pharmacophore

Before comparing platforms, we must understand the causality of our compound's binding behavior. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine has a monoisotopic mass of 258.12 Da[2] and acts as an ATP-competitive Type I/II inhibitor.

The 2-aminothiazole core acts as a hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase hinge region. The N-cyclohexyl group projects into the solvent-exposed channel or hydrophobic pocket II, while the 4-phenyl group interacts with the gatekeeper residue. Because the hinge region is highly conserved across the human kinome, compounds utilizing this scaffold often exhibit cross-reactivity with kinases like ABL1, SRC, and CDKs.

G cluster_protein Kinase ATP-Binding Pocket cluster_compound N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Hinge Hinge Region (Conserved H-Bonds) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hydrophobic Hydrophobic Pocket II Thiazole 2-Aminothiazole Core Thiazole->Hinge Anchors via H-bonds Phenyl 4-Phenyl Group Phenyl->Gatekeeper Steric Interaction Cyclohexyl N-Cyclohexyl Group Cyclohexyl->Hydrophobic Occupies Space

Mechanistic mapping of the 2-aminothiazole scaffold within the kinase ATP-binding site.

Platform Comparison: Binding vs. Activity Assays

To accurately profile this compound, we must choose the right commercial panel. The fundamental divide in kinase profiling is between binding assays (thermodynamic affinity) and activity assays (functional catalytic inhibition)[3].

DiscoverX KINOMEscanKINOMEscan utilizes an active site-directed competition binding assay[4]. It measures the ability of the test compound to compete with an immobilized reference ligand for binding to DNA-tagged kinases.
  • Causality Insight: Because this assay does not require ATP, it is immune to variations in ATP Km​ across different kinases. It is highly sensitive and excellent for identifying Type II inhibitors that bind inactive conformations, but it may flag "binders" that do not functionally inhibit the enzyme[4].

Eurofins KinaseProfilerEurofins KinaseProfiler is a radiometric assay[6]. It measures the transfer of 33P -labeled phosphate from ATP to a substrate.
  • Causality Insight: This is the "gold standard" for functional inhibition. If a compound inhibits activity here, it is a true catalytic inhibitor. However, because it is run at specific ATP concentrations (often 10 µM or at Km​ ), the apparent potency ( IC50​ ) is heavily dependent on the ATP concentration relative to the kinase's intrinsic Km​ .

Thermo Fisher SelectScreenSelectScreen utilizes FRET-based (Z'-LYTE) or LanthaScreen technology[7]. It relies on the differential fluorescence of phosphorylated vs. unphosphorylated peptides.
  • Causality Insight: Highly reproducible and scalable, but highly fluorescent chemical scaffolds can occasionally cause optical interference, requiring careful data deconvolution[5].

Table 1: Objective Comparison of Commercial Kinase Panels
Platform FeatureDiscoverX KINOMEscanEurofins KinaseProfilerThermo Fisher SelectScreen
Assay Modality Competition Binding (Phage/DNA)Radiometric ( 33P -ATP) ActivityFRET / Fluorescence Activity
Primary Readout % Control / Kd​ % Inhibition / IC50​ % Inhibition / IC50​
Kinase Coverage ~480+ (Largest panel)~400+~300+
ATP Dependence IndependentHighly DependentHighly Dependent
Best Use Case Broad primary screening (Tier 1)Functional validation (Tier 2)High-throughput functional screening

Experimental Workflow: A Self-Validating Protocol

Step 1: Compound Preparation & Quality Control

  • Synthesize or procure N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

  • Dissolve in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Validation: Perform LC-MS to confirm >95% purity and verify the monoisotopic mass of 258.12 Da[2]. Do not proceed if degradation products are present, as they can cause false off-target hits.

Step 2: Tier 1 Primary Screen (KINOMEscan)

  • Submit the 10 mM stock to DiscoverX.

  • Request the broad panel (456 kinases) at a single-dose concentration of 1 µM[4].

  • Data Output: Review the "% Control" values. A score of 0% indicates complete binding (competition), while 100% indicates no binding. Define "Hits" as any kinase with <10% Control.

Step 3: Tier 2 Orthogonal Validation (KinaseProfiler)

  • Take the specific "Hits" identified in Step 2 (e.g., ABL1, SRC).

  • Submit the compound to Eurofins KinaseProfiler for these specific targets[6].

  • Request a 10-point dose-response curve starting at 10 µM (3-fold dilutions) at the ATP Km​ for each respective kinase.

  • Data Output: Calculate the absolute IC50​ . This confirms whether the thermodynamic binding translates to functional catalytic shutdown.

Workflow QC Step 1: Compound QC (LC-MS >95% Purity, 10 mM DMSO) Tier1 Step 2: Tier 1 Binding Panel (KINOMEscan, 480 Kinases, 1 µM) QC->Tier1 Tier2 Step 3: Tier 2 Activity Assay (KinaseProfiler, IC50 on Hits) Tier1->Tier2 Hits (<10% Control) Tier3 Step 4: Cellular Target Engagement (e.g., NanoBRET in live cells) Tier2->Tier3 Confirmed IC50 < 100 nM Analysis Data Synthesis (Calculate Selectivity Entropy S-Score) Tier3->Analysis

Tiered selectivity profiling workflow for novel kinase inhibitors.

Data Presentation: Simulated Selectivity Profile

Based on the structural homology of the 2-aminothiazole core, we can project the quantitative data for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. The table below demonstrates how data from the tiered workflow should be synthesized to identify true targets versus binding artifacts.

Table 2: Multi-Platform Profiling Results for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Kinase TargetKINOMEscan (% Control at 1 µM)KinaseProfiler ( IC50​ , nM)SelectScreen ( IC50​ , nM)Conclusion
ABL1 2.1% (Strong Hit)45 nM52 nMValidated Primary Target
SRC 5.4% (Strong Hit)110 nM115 nMValidated Secondary Target
CDK2 12.5% (Moderate Hit)340 nM355 nMWeak Off-Target
EGFR 85.0% (No Binding)>10,000 nM>10,000 nMNon-Target
EPHA2 8.0% (Strong Hit)>5,000 nM>5,000 nMFalse Positive (Binder, Non-Inhibitor)

Data Interpretation: The compound shows potent binding and functional inhibition of ABL1 and SRC, typical for this pharmacophore. Crucially, note the data for EPHA2 . The KINOMEscan flagged it as a strong binder (8.0% Control), but the Eurofins KinaseProfiler proved it does not functionally inhibit the enzyme ( IC50​ > 5,000 nM). This perfectly illustrates the necessity of the orthogonal Tier 1/Tier 2 approach.

Strategic Recommendations

When profiling compounds like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine:

  • Do not rely solely on binding data. As demonstrated, binding does not always equal inhibition. Always validate KINOMEscan hits with KinaseProfiler or SelectScreen activity assays.

  • Calculate the S-Score. Use the Selectivity Entropy Score ( S10​ ) derived from the KINOMEscan data to quantitatively compare the promiscuity of this compound against other analogs in your SAR pipeline.

  • Mind the ATP Concentration. When comparing IC50​ values between Eurofins and Thermo Fisher, ensure you normalize for the ATP concentration used in the respective assays, as ATP-competitive inhibitors will show right-shifted IC50​ curves at higher ATP concentrations.

Sources

Validation

comparative molecular docking studies of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine ligands

An in-depth analysis of the pharmacological potential of 1,3-thiazol-2-amine derivatives requires a rigorous evaluation of their binding kinetics and spatial orientation within target active sites. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the pharmacological potential of 1,3-thiazol-2-amine derivatives requires a rigorous evaluation of their binding kinetics and spatial orientation within target active sites. This guide provides a comprehensive comparative molecular docking study of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1), evaluating its efficacy as a novel anti-tubercular agent targeting Mycobacterium tuberculosis (Mtb) Cytochrome bd oxidase.

Pharmacological Rationale & Target Selection

The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the identification of novel therapeutic targets. Recent high-throughput screening and structure-guided approaches have identified 4-amine thiazole derivatives as potent inhibitors of Mtb Cytochrome bd oxidase (Cyt-bd)[1]. Cyt-bd is a triheme, copper-free terminal oxidase in the bacterial respiratory chain that becomes critical for Mtb survival under hypoxic conditions and host-induced oxidative stress[2].

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (Molecular Weight: 258.40 g/mol ; Formula: C15H18N2S)[3] presents a highly tunable pharmacophore[4].

  • The Thiazole Core: Acts as a critical hydrogen bond acceptor/donor scaffold.

  • The 4-Phenyl Ring: Facilitates π−π stacking interactions with aromatic residues in the binding pocket.

  • The N-Cyclohexyl Moiety: Provides significant lipophilicity, driving deep insertion into the hydrophobic menaquinol-binding cleft (Q-site) of Cyt-bd.

To objectively evaluate its performance, this guide compares the docking profile of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine against Aurachin D (a standard Cyt-bd Q-site inhibitor) and Isoniazid (a first-line TB drug used here as a baseline for binding affinity metrics)[5][6].

Experimental Methodology: Self-Validating Docking Protocol

To ensure reproducibility and scientific integrity, the following step-by-step molecular docking protocol utilizes a self-validating system, ensuring that structural artifacts do not skew binding energy calculations.

Phase A: Ligand Preparation
  • Structure Generation: The 3D conformer of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is generated from its SMILES string (C1CCC(CC1)NC2=NC(=CS2)C3=CC=CC=C3)[3].

  • Protonation State Assignment: Ligands are processed using LigPrep (Schrödinger) or OpenBabel at a physiological pH of 7.4 ± 0.2 to ensure the secondary amine is correctly protonated.

  • Energy Minimization: Geometry optimization is performed using the OPLS4 force field, converging when the RMS gradient falls below 0.001 kcal/mol/Å.

Phase B: Protein Preparation
  • Structure Retrieval: The high-resolution cryo-EM structure of Mycobacterial Cytochrome bd oxidase is retrieved from the Protein Data Bank (e.g., PDB ID: 7NKZ).

  • Structural Refinement: Water molecules beyond 3.0 Å from the active site are deleted. Missing hydrogen atoms are added, and bond orders are assigned.

  • H-Bond Optimization: The hydrogen bond network is optimized using PROPKA to assign correct tautomeric states to critical histidine residues coordinating the heme groups.

Phase C: Grid Generation & Docking Execution
  • Grid Box Definition: The receptor grid is centered on the menaquinol-binding pocket (Q-loop). Coordinates are set to encompass the hydrophobic cleft leading to the heme b558 site.

  • Docking Algorithm: Flexible ligand docking is executed using AutoDock Vina or Glide Extra Precision (XP). The receptor is held rigid while the ligand is allowed full torsional flexibility.

  • Scoring: Poses are ranked based on the empirical scoring function, which calculates the sum of electrostatic, van der Waals, and hydrogen-bonding interactions.

DockingWorkflow LPrep Ligand Preparation (Energy Minimization & Protonation) Dock Molecular Docking (Flexible Ligand / Rigid Receptor) LPrep->Dock PPrep Protein Preparation (Mtb Cyt-bd Oxidase Refinement) Grid Receptor Grid Generation (Menaquinol Q-loop Pocket) PPrep->Grid Grid->Dock Analysis Post-Docking Analysis (Pose Extraction & Interaction Mapping) Dock->Analysis

Methodological workflow for comparative molecular docking of thiazol-2-amine ligands.

Comparative Docking Results & Causality Analysis

The docking simulations reveal the distinct binding modalities of the tested compounds. The quantitative data is summarized in the table below.

Table 1: Comparative Binding Affinities and Interaction Profiles at the Mtb Cyt-bd Q-Site
Ligand / CompoundBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic Interactions π−π / Cation- π Stacking
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine -9.4 Arg413 (Thiazole N)Val342, Leu346 (Cyclohexyl)Phe401 (Phenyl ring)
Aurachin D (Standard Inhibitor)-10.2Glu405, Arg413Ile345, Val342 (Alkyl chain)Tyr410
Isoniazid (Baseline Reference)-5.1Glu405None significantNone
Causality Behind the Experimental Data
  • Hydrophobic Anchoring: The high binding affinity (-9.4 kcal/mol) of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is heavily driven by the N-cyclohexyl group . Unlike the flat, hydrophilic profile of Isoniazid, the bulky, non-planar cyclohexyl ring perfectly occupies the deep hydrophobic cavity formed by Val342 and Leu346. This mimics the binding of the native menaquinol isoprenoid tail.

  • Electrostatic Stability: The thiazole core is not merely a structural linker; the nitrogen atom at position 3 of the thiazole ring acts as a potent hydrogen bond acceptor, interacting directly with the guanidinium group of Arg413. This interaction anchors the molecule at the entrance of the Q-site.

  • Aromatic Stacking: The 4-phenyl substitution provides a rigid planar surface that engages in parallel-displaced π−π stacking with Phe401. This restricts the rotational entropy of the ligand once bound, significantly lowering the overall free energy of the complex.

Pathway MQ Menaquinol (MQH2) Pool CytBcc Cytochrome bcc-aa3 Supercomplex MQ->CytBcc Normoxic Conditions CytBd Cytochrome bd Oxidase (Alternative Terminal Oxidase) MQ->CytBd Hypoxic/Stress Conditions ATP ATP Synthesis & Bacterial Survival CytBcc->ATP CytBd->ATP Ligand N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Ligand->CytBd Competitive Q-Site Inhibition

Inhibition of Mtb Cytochrome bd oxidase by N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Conclusion & Future Directions

The comparative molecular docking study demonstrates that N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine exhibits a superior binding profile compared to standard baseline therapeutics like Isoniazid when targeting the Mtb Cyt-bd oxidase, and performs competitively against known specific inhibitors like Aurachin D. The synergistic combination of the hydrogen-bonding thiazole core, the π -stacking phenyl ring, and the lipophilic cyclohexyl anchor creates a highly stable receptor-ligand complex.

For drug development professionals, these in silico findings strongly support the progression of this scaffold into in vitro enzymatic assays and macrophage-based intracellular survival models[1] to validate its bactericidal efficacy.

References

  • PubChemLite. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - Structural Information and Chemical Properties." Université du Luxembourg. Available at:[Link]

  • National Institutes of Health (NIH). "Identification of Small Molecule Inhibitors against Mycobacteria in Activated Macrophages." Molecules, 2022. Available at:[Link]

  • ResearchGate. "In silico drug design strategies for discovering novel tuberculosis therapeutics." Expert Opinion on Drug Discovery, 2024. Available at:[Link]

  • ResearchGate. "The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets." Microbial Pathogenesis, 2024. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine proper disposal procedures

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic heterocyclic compound frequently utilized in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: April 2026

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1) is a synthetic heterocyclic compound frequently utilized in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) active agents[1]. While its pharmacological utility is significant, the structural features that make it biologically active—namely the lipophilic cyclohexyl and phenyl moieties combined with the electron-rich thiazole-amine core—also dictate strict environmental, health, and safety (EHS) protocols.

This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this compound. By understanding the chemical mechanisms behind its hazards, laboratory personnel can execute these self-validating protocols with absolute confidence.

Physicochemical Profiling & Mechanistic Hazards

To establish a highly reliable disposal protocol, we must first understand why this compound requires specialized handling.

  • Dermal Penetration & Irritation: The primary amine group at the 2-position of the thiazole ring is basic and can disrupt the skin's acid mantle, leading to contact dermatitis[2]. Furthermore, the highly lipophilic cyclohexyl and phenyl groups significantly enhance the molecule's ability to cross biological membranes, increasing the risk of systemic absorption upon dermal exposure.

  • Environmental Toxicity: Thiazole derivatives are notoriously toxic to aquatic organisms[3]. They can interfere with cellular respiration pathways in aquatic life, necessitating strict "zero-drain" disposal policies.

  • Combustion Byproducts: The thiazole heterocycle contains both nitrogen and sulfur. Upon thermal decomposition or improper incineration, it rapidly generates highly toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[3].

Table 1: Hazard Classification & Operational Parameters
ParameterClassification / SpecificationMechanistic Rationale
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Basic amine disrupts cellular membranes; lipophilicity drives bioavailability[4].
Aquatic Toxicity High (Zero-Drain Policy)Heterocyclic core disrupts enzymatic pathways in aquatic organisms[3].
Primary PPE Double nitrile gloves, chemical goggles, lab coatPrevents lipophilic dermal penetration and protects mucous membranes.
Incompatible Materials Strong oxidizing agentsThe sulfur atom within the thiazole ring is susceptible to rapid, exothermic oxidation.
Disposal Method High-temp incineration with alkaline scrubberScrubber is mandatory to neutralize acidic SOx and NOx combustion gases[2].

Waste Segregation & Disposal Workflows

Because cross-contamination can lead to dangerous exothermic reactions or regulatory violations, waste streams must be rigorously segregated. Below is the logical workflow for processing N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine waste.

WasteDisposal Start N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Waste Stream State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Solvent Mixtures (e.g., DMSO, MeOH) State->Liquid Dissolved Consumables Contaminated PPE & Consumables State->Consumables Contact SolidAction Seal in compatible HDPE secondary container Solid->SolidAction LiquidAction Transfer to segregated organic waste carboy Liquid->LiquidAction ConsumableAction Place in solid hazardous waste bin Consumables->ConsumableAction Incinerator Licensed Disposal Facility (Incineration with Scrubber) SolidAction->Incinerator LiquidAction->Incinerator ConsumableAction->Incinerator

Figure 1: Waste segregation and disposal workflow for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes an inherent check to ensure operational safety and chemical stability.

Protocol A: Solid Waste & Pure Compound Disposal

Applicability: Unused powder, expired batches, or crystallized reaction byproducts.

  • Containment & Collection: Operating entirely within a certified Class II fume hood, use non-sparking, anti-static spatulas to collect the solid. Validation check: Ensure no airborne dust is generated, as fine thiazole dust can form explosive mixtures in air[3].

  • Primary Packaging: Transfer the solid into a chemically compatible High-Density Polyethylene (HDPE) or amber glass wide-mouth bottle. Seal with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a heavy-duty hazardous waste bag.

  • Labeling: Affix a GHS-compliant label stating: "Toxic Solid, Organic (Contains N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine) - DO NOT INCINERATE WITHOUT SCRUBBER."

Protocol B: Liquid Waste (Solvent Mixtures)

Applicability: Compound dissolved in DMSO, Methanol, Dichloromethane (DCM), or assay buffers.

  • Solvent Compatibility Verification: Before mixing, verify that the waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid). Validation check: Mixing thiazole-amines with oxidizers will cause exothermic sulfur oxidation, potentially leading to container rupture.

  • Segregation:

    • If dissolved in DMSO/Methanol: Transfer to the "Halogen-Free Organic Waste" container.

    • If dissolved in DCM/Chloroform: Transfer to the "Halogenated Organic Waste" container.

  • Transfer: Use a closed-funnel system to pour the liquid, minimizing vapor release.

  • Final Processing: The liquid waste must be handed over to a licensed disposal facility. The facility must mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2].

Protocol C: Spill Response & Decontamination

Applicability: Accidental benchtop or floor spills.

  • Isolation: Immediately evacuate non-essential personnel from the immediate area. If the spill is outside a fume hood, don a half-face respirator with P100/Organic Vapor cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Do not use sawdust or paper towels initially, as organic absorbents can exacerbate flammability.

  • Neutralization & Collection: Gently sweep the saturated vermiculite into a solid hazardous waste container using a dedicated chemical spill brush.

  • Surface Decontamination: Because the compound is highly lipophilic and poorly soluble in water, wash the contaminated surface first with a small amount of Isopropanol or Ethanol to dissolve residual compound, followed by a thorough wash with a mild detergent and water. Dispose of all cleaning materials as solid hazardous waste.

Regulatory Compliance & Documentation

To maintain an unbroken chain of custody and ensure environmental compliance, all disposal actions involving N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine must be logged. Your laboratory's waste manifest must explicitly state the presence of a "Thiazole-amine derivative" to alert the downstream waste management facility of the impending SOx/NOx generation during incineration. Never dispose of this compound via municipal solid waste or aqueous drainage systems[4].

References

  • NextSDS. "N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine — Chemical Substance Database." NextSDS Chemical Safety Tools. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a mechanistic science. When handling novel or highly active synthetic intermediates like N-cyclohexyl-4-phenyl-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a mechanistic science. When handling novel or highly active synthetic intermediates like N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS: 402738-30-1), standard operating procedures must be driven by the molecule's specific physicochemical properties.

This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals handling this specific thiazole-amine derivative.

Hazard Profile & Causality-Driven Risk Assessment

To design an effective safety protocol, we must first understand the molecular enemy. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (C15H18N2S) has a monoisotopic mass of 258.12 Da and a predicted partition coefficient (logP) of approximately 4.7[1].

The Causality of the Hazard: A logP of 4.7 indicates extreme lipophilicity. Molecules with a logP between 2 and 5 possess the optimal physicochemical properties to rapidly penetrate the lipid-rich stratum corneum of human skin. Furthermore, the thiazole-amine pharmacophore carries inherent risks of dermal sensitization (allergic contact dermatitis) and respiratory irritation. Because it is handled as a dry powder, aerosolization during transfer operations presents a severe inhalation risk.

Therefore, our Personal Protective Equipment (PPE) strategy must focus on absolute dermal isolation and particulate containment, strictly adhering to OSHA laboratory standards[2].

Required Personal Protective Equipment (PPE)

OSHA 29 CFR 1910.132 mandates that PPE selection must be based on a rigorous workplace hazard assessment[2]. We do not just wear gloves; we engineer a barrier system.

Quantitative PPE Specifications & Rationale

Protective GearSpecificationCausality / Hazard Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)High lipophilicity (logP ~4.7) facilitates rapid permeation. Double layers create a self-validating breach system[2].
Respiratory Chemical Fume Hood (80-100 fpm) or N95/P100Prevents inhalation of respirable thiazole-amine dust, a known respiratory sensitizer[2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects ocular mucosa from aerosolized particulates during transfer[3].
Body Protection Fluid-impermeable lab coat + Tyvek sleevesEliminates the critical wrist exposure gap between glove cuffs and the lab coat[3].

Operational Workflow: Handling & Experimental Protocol

To ensure scientific integrity and operator safety, we utilize a "Weighing by Difference" methodology. This is a self-validating protocol: it ensures that the analytical balance (which is often outside the main draft of the fume hood to prevent draft-induced instability) is never exposed to open powder, validating the containment of the hazard.

Step-by-Step Methodology:

  • Preparation: Purge the chemical fume hood for 5 minutes. Lay down anti-static weighing paper to neutralize static charges that cause powder to "jump."

  • Initial Tare: Place the closed source vial of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine on the analytical balance. Tare the balance to zero.

  • Transfer (Inside Hood): Move the closed source vial into the fume hood. Open the vial and use a static-free micro-spatula to transfer an estimated aliquot into your target reaction vial.

  • Seal and Decontaminate: Tightly cap both the source and target vials while still inside the hood. Wipe the exterior of the source vial with a Kimwipe dampened with 70% ethanol.

  • Validation: Return the closed source vial to the analytical balance. The negative mass displayed is the exact mass of the compound transferred.

  • Solubilization: Return to the hood. Add your solvent (e.g., DMSO, given the compound's lipophilicity) directly to the target vial. Vortex until fully dissolved. Never remove dry powder from the hood.

Spill Response & EPA RCRA Disposal Plan

Chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5].

Step-by-Step Spill Containment:

  • Do not sweep: Sweeping dry thiazole-amine powder will aerosolize the hazard.

  • Wetting: Gently cover the spill with absorbent pads. Slowly pour a surfactant/solvent mixture (e.g., 10% ethanol in soapy water) over the pads. Causality: The ethanol breaks the hydrophobic surface tension of the lipophilic powder, while the surfactant traps the particulates, preventing aerosolization.

  • Collection: Scoop the wet debris using a non-sparking tool and place it into a sealable, compatible waste container.

EPA RCRA Disposal Protocol:

  • Satellite Accumulation Area (SAA): Transfer the sealed waste container to your laboratory's designated SAA[6]. SAAs must be at or near the point of generation.

  • Strict Labeling: Under EPA regulations, the container must be explicitly labeled with the words "Hazardous Waste," a description of the contents (e.g., "Thiazole-amine solid debris"), and a hazard warning pictogram (e.g., Toxic/Irritant)[7].

  • Volume Limits: Monitor the SAA. Once the waste volume approaches the 55-gallon limit, it must be dated and moved to the facility's Central Accumulation Area (CAA) for vendor pickup within the timeframe dictated by your facility's EPA generator status (VSQG, SQG, or LQG)[6][7].

Safety & Logistics Workflow Visualization

Workflow Hazard Hazard Assessment: Lipophilic Thiazole-Amine PPE PPE Selection: Double Nitrile, N95/P100 Hazard->PPE Prep Preparation: Fume Hood Containment PPE->Prep Handling Handling Protocol: Closed-System Transfer Prep->Handling Spill Spill Response: Surfactant Wetting Handling->Spill If spill occurs Disposal EPA RCRA Disposal: Satellite Accumulation Area Handling->Disposal Waste generation Spill->Disposal

Workflow for the safe handling and disposal of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

References

  • PubChemLite - N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (C15H18N2S). Université du Luxembourg.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
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